5-Methylidene-1,2,4-triazole-3-thione
Description
Properties
Molecular Formula |
C3H3N3S |
|---|---|
Molecular Weight |
113.14 g/mol |
IUPAC Name |
5-methylidene-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H2,(H,4,7) |
InChI Key |
ICSGSFHVKRDWCL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1NC(=S)N=N1 |
Origin of Product |
United States |
Synthesis and Characterization of 5-Methylidene-1,2,4-triazole-3-thione: A Technical Guide
An in-depth technical guide on the synthesis and characterization of 5-Methylidene-1,2,4-triazole-3-thione, designed for researchers and drug development professionals.
Introduction & Mechanistic Overview
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiviral, and antitumoral activities[1][2]. The structural versatility of these compounds is largely dictated by their complex tautomeric equilibria. While the aromatic 5-methyl-1,2,4-triazole-3-thione system is well-documented, its conversion into the non-aromatic, exocyclic 5-methylidene-1,2,4-triazole-3-thione tautomer represents a fascinating structural dynamic.
Isolating and characterizing the 5-methylidene state requires precision. The exocyclic double bond is thermodynamically competitive with the endocyclic aromatic system only under specific solvent conditions or when stabilized by distinct intermolecular hydrogen-bonding networks in the solid state. This guide provides a field-proven, self-validating protocol for the synthesis, kinetic trapping, and rigorous analytical characterization of this specific tautomeric state.
Tautomeric Dynamics: The Causality of State
The 5-methylidene-1,2,4-triazole-3-thione system is governed by double-proton prototropic tautomerism. Understanding this is critical for both synthesis and characterization[3][4].
-
Thiol vs. Thione: In alkaline solutions, the deprotonated thiolate form dominates. However, upon neutralization and in the solid state, the thione (C=S) form is overwhelmingly favored. This is driven by the formation of robust intermolecular N-H···S hydrogen bonds that drastically lower the crystal lattice energy.
-
Methyl vs. Methylidene: The shift from the aromatic 5-methyl-1H-1,2,4-triazole to the non-aromatic 5-methylidene-4,5-dihydro-1H-1,2,4-triazole involves the migration of a proton from the methyl group to a ring nitrogen. This enamine-imine-like shift is highly sensitive to solvent polarity and crystallization kinetics.
Tautomeric equilibria between thiol, thione, and methylidene states.
Synthesis Methodologies
The synthesis of 1,2,4-triazole-3-thiones traditionally relies on the alkaline cyclodehydration of acyl thiosemicarbazides[2][5]. To isolate the 5-methylidene tautomer, the reaction environment must be strictly controlled during the precipitation phase.
Causality in Reagent Selection
-
Sodium Hydroxide (NaOH): Used during cyclization to deprotonate the intermediate thiosemicarbazide. This increases the nucleophilicity of the nitrogen, driving the intramolecular attack on the carbonyl carbon to force dehydration.
-
Controlled Acidification (pH 5-6): The triazole-thione is weakly acidic. Lowering the pH with HCl neutralizes the sodium salt, causing the neutral thione to precipitate. If the pH drops too low (<3), protonation of the ring nitrogens increases aqueous solubility and disrupts the kinetic trapping of the methylidene tautomer.
Workflow for the synthesis and kinetic trapping of the target thione.
Protocol 1: Step-by-Step Synthesis Workflow
-
Intermediate Formation: Dissolve 0.01 mol of the appropriate acetyl thiosemicarbazide precursor in 20 mL of 20% aqueous NaOH[1].
-
Cyclodehydration: Heat the solution under reflux at 90–95 °C for 3 hours. The solution will transition from a suspension to a clear, pale yellow liquid as the highly soluble sodium triazolate salt forms.
-
Cooling: Remove the reaction from heat and allow it to cool to exactly room temperature (20–25 °C). Do not use an ice bath yet, as rapid cooling can trap impurities.
-
Kinetic Trapping (Critical Step): Place the flask in an ice bath. Dropwise, add 2M Hydrochloric acid (HCl) under vigorous magnetic stirring until the pH reaches exactly 5.5. A white/pale slurry will precipitate.
-
Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water (3 × 10 mL) to remove residual NaCl, and dry in a desiccator over anhydrous CaCl₂.
-
Recrystallization: Recrystallize from a 70:30 Ethanol/Water mixture. The polar protic nature of ethanol facilitates the hydrogen-bonding network required to stabilize the methylidene-thione crystal lattice.
Self-Validating Characterization Protocols
To definitively prove the presence of the 5-methylidene-thione state over the standard 5-methyl-thiol state, a multi-modal analytical approach is required. Relying solely on solution-state NMR is a common pitfall, as rapid proton exchange in solvents like DMSO-d6 can time-average the signals, blurring distinct tautomeric states[3][4].
Analytical Causality
-
X-Ray Diffraction (XRD): This is the ultimate arbiter. XRD freezes the molecule in the solid state. A measured exocyclic C=C bond length of ~1.33 Å definitively confirms the methylidene state, while a C=S bond length of ~1.68 Å confirms the thione[3].
-
FTIR Spectroscopy: Run in a solid KBr pellet to mirror the XRD solid-state data. The appearance of a sharp C=C stretch at ~1630 cm⁻¹ validates the exocyclic double bond.
-
NMR Spectroscopy: While prone to exchange averaging, cooling the NMR probe to -20 °C (if using a suitable solvent) can slow the prototropic shift enough to resolve the exocyclic =CH₂ protons as a distinct signal in the alkene region (~4.8–5.2 ppm), completely distinct from a standard methyl singlet (~2.2 ppm).
Quantitative Data Summary
| Analytical Method | Target Signal / Parameter | 5-Methyl-Thione (Standard) | 5-Methylidene-Thione (Target) |
| ¹H NMR (DMSO-d6) | C5-Substituent | ~2.2 ppm (Singlet, 3H) | ~4.8 - 5.2 ppm (Multiplet/Singlet, 2H) |
| ¹³C NMR (DMSO-d6) | C=S Carbon | ~166 - 168 ppm | ~165 - 167 ppm |
| FTIR (KBr pellet) | C=S Stretch | 1280 - 1300 cm⁻¹ | 1275 - 1295 cm⁻¹ |
| FTIR (KBr pellet) | C=C (Exocyclic) | Absent | ~1620 - 1640 cm⁻¹ |
| XRD (Bond Length) | C5-Exocyclic Bond | ~1.49 Å (C-C single bond) | ~1.33 Å (C=C double bond) |
| XRD (Bond Length) | C3-Sulfur Bond | ~1.68 Å (C=S double bond) | ~1.68 Å (C=S double bond) |
Protocol 2: Single-Crystal XRD Preparation
-
Solvent Saturation: Dissolve 50 mg of the highly purified synthesized powder in 2 mL of boiling absolute ethanol.
-
Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove any nucleation sites (dust/impurities).
-
Vapor Diffusion: Place the un-capped vial inside a larger jar containing 10 mL of a non-polar anti-solvent (e.g., diethyl ether or hexane). Seal the outer jar tightly.
-
Incubation: Leave undisturbed at room temperature for 3–7 days. The slow diffusion of the anti-solvent into the ethanol will yield high-quality, diffraction-grade single crystals locked in their thermodynamically stable tautomeric state.
References
-
Fateev, I. V., et al. (2024). "Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase." Biomolecules, 14(7), 745. Available at:[Link]
-
Ziyaev, A. A., et al. (2025). "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Organics, 6(3), 41. Available at:[Link]
-
Frolova, Yu. S., et al. (2024). "Synthesis methods of 1,2,4-triazole-3-thiones: review." Current issues in pharmacy and medicine: science and practice, 17(2), 187-196. Available at:[Link]
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Crystal Structure Determination of 1,2,4-Triazole-3-Thione Derivatives: From Synthesis to Advanced Structural Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of 1,2,4-Triazole-3-Thiones
The 1,2,4-triazole nucleus, particularly when functionalized as a 3-thione, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] Their efficacy is intrinsically linked to their three-dimensional geometry, which dictates how they interact with biological targets like enzymes and receptors.[1] Therefore, the unambiguous determination of their molecular structure is not merely an academic exercise; it is a cornerstone of rational drug design and the development of novel functional materials.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for this purpose, providing precise atomic coordinates, bond lengths, and bond angles with unparalleled accuracy.[6][7][8] This guide offers a comprehensive, field-proven workflow for the crystal structure determination of 1,2,4-triazole-3-thione derivatives. We will journey from the foundational steps of synthesis and crystallization to the sophisticated analysis of intermolecular interactions and quantum chemical properties, providing not just protocols, but the causality behind each critical experimental choice.
Part 1: The Foundation - Synthesis and the Art of Crystallization
The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is fundamentally limited by the quality of the initial crystal.
Synthesis: Creating the Building Blocks
While a multitude of synthetic routes to 1,2,4-triazole-3-thiones exist, a prevalent and robust method involves the alkaline cyclization of thiosemicarbazide derivatives.[1][2] Other established methods include the Pellizzari and Einhorn-Brunner reactions, as well as modern copper-catalyzed approaches.[9][10] A thorough understanding of the synthesis is crucial as impurities can severely inhibit crystallization.
The Prerequisite: High-Quality Single Crystals
The core principle of SC-XRD is the coherent scattering of X-rays by a highly ordered, repeating lattice of molecules.[6][11] Defects, twinning, or polycrystalline aggregates will degrade the diffraction pattern, making structure solution difficult or impossible.[12] The goal is to grow a single, well-formed crystal, typically 0.1-0.3 mm in size, that is free of internal stress and inclusions.
Crystallization Techniques: The selection of a crystallization method is often empirical, but a logical progression can be followed. The primary variable is controlling the rate of supersaturation.
| Technique | Principle | Typical Solvents for Triazoles | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of crystallization.[7] | Ethanol, Methanol, Acetonitrile, Ethyl Acetate | Simple setup; effective for many soluble compounds. | Can lead to "crashing out" or formation of many small crystals if evaporation is too rapid. |
| Solvent Layering | A solution of the compound is layered with a miscible "anti-solvent" in which it is insoluble. Slow diffusion at the interface induces crystallization.[7] | Good solvent: DMF, Chloroform; Anti-solvent: Hexane, Diethyl Ether | Excellent control over crystallization rate; useful for compounds that are highly soluble in common solvents. | The interface can be easily disturbed; requires careful selection of solvent pairs with different densities.[7] |
| Vapor Diffusion | A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a more volatile anti-solvent. Vapor from the anti-solvent diffuses into the drop, reducing solubility and promoting crystal growth. | Similar to solvent layering. | Uses very small amounts of material; excellent for screening multiple conditions. | Requires well-sealed chambers; setup can be more complex. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and causing crystallization. | Dioxane, Toluene, Water (if soluble) | Can produce large, high-quality crystals; thermodynamically controlled. | Requires a programmable cooling bath for best results; not suitable for heat-sensitive compounds. |
Experimental Protocol: Crystallization by Slow Evaporation
This protocol is a self-validating starting point for a new 1,2,4-triazole-3-thione derivative.
-
Purity Assessment: Ensure the starting material is of the highest possible purity via NMR or LC-MS. Impurities act as "kinks" in the crystal lattice.
-
Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). A suitable solvent will dissolve the compound completely upon slight warming or with additional solvent.
-
Prepare a Saturated Solution: Dissolve the compound in a chosen solvent in a clean, dust-free glass vial. Add the compound portion-wise until a small amount no longer dissolves, even with gentle warming.
-
Achieve Undersaturation: Add a few drops of fresh solvent to dissolve the remaining solid, creating a solution that is just below saturation. This prevents premature precipitation.
-
Filtration (Critical Step): Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes dust and micro-particulates that can act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. The size of the opening controls the evaporation rate. A slower rate is almost always better.
-
Patience: Place the vial in a vibration-free location (e.g., a drawer or a dedicated incubator) at a constant temperature. Do not disturb the vial. Crystal growth can take anywhere from a day to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine pipette and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Caption: The crystallographic workflow from raw data to final structure.
Step-by-Step Refinement Protocol (Conceptual using the SHELX Suite)
-
Data Reduction: Programs like XPREP (part of the Bruker suite) or SAINT/SADABS are used to integrate the raw frames, apply corrections (like absorption), scale the data, and suggest possible space groups. [13]2. Structure Solution: The primary challenge is the "phase problem." We measure intensities, but lose the phase information of the X-rays.
-
Initial Model Building: From this first map, the software identifies the highest electron density peaks and attempts to build a molecular fragment. For a triazole derivative, the distinctive ring structure is often immediately recognizable.
-
Refinement Cycles (e.g., SHELXL): This is an iterative process of least-squares fitting to improve the agreement between the diffraction data calculated from your model (F_calc) and the observed experimental data (F_obs). [13] * Cycle 1-3 (Isotropic): All non-hydrogen atoms are refined with isotropic displacement parameters (spheres). The R-factor (a measure of agreement) should drop significantly.
-
Cycle 4-6 (Anisotropic): Atoms are refined with anisotropic displacement parameters (ellipsoids), which better model their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."
-
-
Validation: The final model is checked for consistency and chemical sense. The output is a Crystallographic Information File (CIF) , the standard for publishing and archiving structural data. [15][16][17]
Part 3: Beyond the Structure - Advanced Analysis
A solved crystal structure is a gateway to a deeper understanding of the molecule's behavior, driven by intermolecular forces.
The Crystallographic Information File (CIF)
The CIF is not just a results file; it's a comprehensive, standardized archive of the entire experiment. [15][17]It contains over 100 data fields, including:
-
Unit cell dimensions and space group. [15]* Final atomic coordinates for every atom. [15]* Anisotropic displacement parameters.
-
Details of the data collection and refinement process. [15]* Tables of bond lengths, angles, and torsion angles.
Hirshfeld Surface Analysis: Visualizing Interactions
While a crystal structure shows us where the atoms are, it doesn't intuitively show the forces holding them together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. [18][19][20]The surface is drawn around a molecule at the point where its contribution to the electron density equals the contribution from all other molecules combined. [20] Key Properties Mapped onto the Hirshfeld Surface:
-
d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii (red spots), which are crucial for crystal packing. [19]* Shape Index & Curvedness: These properties reveal the shape of the molecule and can identify the characteristic hollows and bumps indicative of π-π stacking. [19][21]* 2D Fingerprint Plots: These are 2D histograms that summarize all interactions, plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside (dₑ). [18][22]The percentage contribution of different interaction types (e.g., H···H, N···H, S···H) can be precisely calculated.
Caption: Workflow for Hirshfeld surface and interaction energy analysis.
Protocol: Hirshfeld Surface Analysis with CrystalExplorer
-
Input: Load the final, validated CIF file into the CrystalExplorer software. [21][22]2. Surface Generation: Generate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map the d_norm property onto the surface. Analyze the size and intensity of the red spots, which correspond to close intermolecular contacts like hydrogen bonds.
-
Fingerprint Analysis: Generate the 2D fingerprint plot. Decompose the plot into contributions from specific atom pairs (e.g., N···H, C···H, S···H) to quantify their relative importance in the crystal packing. For 1,2,4-triazole-3-thiones, N-H···S and N-H···N hydrogen bonds are often dominant features.
-
Interpretation: Correlate the features on the d_norm surface with the percentages from the fingerprint plot to build a comprehensive picture of the crystal's supramolecular architecture.
Quantum Chemical Calculations: The Electronic Dimension
Quantum chemical methods, particularly Density Functional Theory (DFT), provide insights that are inaccessible to X-ray diffraction. [23][24]While XRD maps electron density, DFT can calculate electronic properties based on the molecular structure. [25][26] Key Insights from DFT:
-
Geometry Optimization: DFT can calculate the theoretical lowest-energy conformation of an isolated molecule, which can then be compared to the conformation observed in the crystal to understand the effects of packing forces. [25]* Electrostatic Potential (ESP): Mapping the ESP onto the molecular surface reveals the electron-rich (negative, red) and electron-poor (positive, blue) regions. This is invaluable for predicting sites for hydrogen bonding and other electrostatic interactions. [19][23]* Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability. [21] By combining the precise geometric data from SC-XRD with the interaction analysis from Hirshfeld surfaces and the electronic insights from DFT, researchers can achieve a holistic understanding of 1,2,4-triazole-3-thione derivatives, accelerating their development for therapeutic and material applications.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information. [Link]
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CRYSTALS - Chemical Crystallography. University of Oxford. [Link]
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APEX Software. Bruker. [Link]
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A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. [Link]
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Crystallography Software. RCSB PDB. [Link]
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A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc.. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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X-Ray Crystallography - Software. Purdue University. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net. [Link]
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A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre (CCDC). [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
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TUTORIAL on How to Read a .CIF File. YouTube. [Link]
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Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]
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Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. SciVision Open Access Publishers. [Link]
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The crystallographic information file (CIF). Oxford Academic. [Link]
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Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]
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Quantum chemical calculations and their uses. Research, Society and Development. [Link]
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CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Center for Biotechnology Information. [Link]
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Quantum Chemical Calculation of Molecular and Periodic Peptide and Protein Structures. ACS Publications. [Link]
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CIF Parser. Gemmi. [Link]
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Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. International Union of Crystallography. [Link]
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Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. ACS Publications. [Link]
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How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]
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Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
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Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. MDPI. [Link]
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3H-1,2,4-Triazole-3-thione. PubChem. [Link]
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The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. National Center for Biotechnology Information. [Link]
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3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4,5-trimethyl-. NIST Chemistry WebBook. [Link]
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Scheme2.Synthesis of 1,2,4-triazole-3-thione derivatives. A) 4-Amino... ResearchGate. [Link]
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Single-crystal x-ray diffraction structures of covalent organic frameworks. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Preliminary Biological Screening of Novel 5-Methylidene-1,2,4-triazole-3-thione Analogs
This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized 5-methylidene-1,2,4-triazole-3-thione analogs. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade to identify promising lead compounds.
The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][5] The introduction of a 5-methylidene substituent offers a unique structural modification that can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a systematic approach to elucidating the therapeutic potential of these novel analogs.
Designing the Screening Cascade: A Strategic Approach
A tiered screening cascade is essential for efficiently evaluating a library of novel compounds. This approach prioritizes broad-spectrum, cost-effective assays in the primary screen to identify initial "hits." These hits are then subjected to more specific and mechanistically informative secondary and tertiary assays.
The causality behind this tiered approach lies in resource optimization. It is impractical and inefficient to subject every synthesized analog to a full battery of complex and expensive assays. The primary screen acts as a filter, enriching the pool of compounds for those with a higher probability of desired biological activity.
Caption: A tiered approach to biological screening.
Primary Screening Protocols
The primary screen is designed for high-throughput evaluation to quickly identify compounds with any significant biological activity.
The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial agents.[6][7][8][9][10] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Principle: The test compound diffuses from a well through an agar medium inoculated with a target microorganism. A zone of growth inhibition around the well indicates antimicrobial activity.[6]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.[6]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[6][7][8]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Controls:
-
Positive Control: A standard antibiotic or antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: The solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
| Compound ID | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Analog-1 | 100 | 15 | 12 | 18 |
| Analog-2 | 100 | 0 | 0 | 0 |
| Analog-3 | 100 | 20 | 18 | 22 |
| Ciprofloxacin | 10 | 25 | 28 | - |
| Fluconazole | 25 | - | - | 24 |
| DMSO | - | 0 | 0 | 0 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a cornerstone of in vitro cytotoxicity testing.[11][12][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation:
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Analog-1 | 25.4 | 32.1 |
| Analog-2 | >100 | >100 |
| Analog-3 | 8.7 | 12.5 |
| Doxorubicin | 0.5 | 0.8 |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of compounds.[16][17]
Principle: DPPH is a stable free radical with a deep violet color.[16] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[16][18]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[17]
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[17][19]
-
Controls:
-
Positive Control: A known antioxidant such as ascorbic acid or Trolox.
-
Blank: Methanol.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Data Presentation:
| Compound ID | DPPH Scavenging IC₅₀ (µM) |
| Analog-1 | 45.2 |
| Analog-2 | >200 |
| Analog-3 | 15.8 |
| Ascorbic Acid | 8.9 |
Secondary Screening: Confirmation and Elucidation
Compounds that demonstrate promising activity in the primary screen ("hits") are advanced to secondary screening for confirmation and further characterization.
For antimicrobial hits, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22] This provides a quantitative measure of potency.
Experimental Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.[23]
-
Inoculation: Add a standardized microbial inoculum to each well.[21][23]
-
Incubation: Incubate the plates under appropriate conditions.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
To assess the spectrum of activity and potential selectivity of anticancer hits, they should be tested against a panel of diverse cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, etc.).[24] This helps to identify compounds with broad-spectrum activity versus those that are more selective for certain cancer types. The MTT assay protocol described previously can be utilized for this purpose.
To confirm the antioxidant potential of hits from the DPPH assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can be performed.[18][25][26][27] This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
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In Silico Modeling and DFT Studies of 1,2,4-Triazole-3-Thione Stability: A Comprehensive Technical Guide
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound antibacterial, antidiabetic, and antiviral properties. However, a critical challenge in the rational design of these derivatives is their inherent thione-thiol tautomerism. Because the structural conformation directly dictates receptor binding affinity and pharmacokinetic behavior, identifying the predominant tautomer under physiological conditions is paramount. This whitepaper provides an in-depth technical framework detailing how to leverage Density Functional Theory (DFT) to resolve tautomeric stability, followed by the seamless integration of these quantum mechanical findings into downstream in silico ADMET and molecular docking workflows.
The Causality of Thione-Thiol Tautomerism: Quantum Mechanical Insights
Tautomerism in 1,2,4-triazole-3-thiones involves the migration of a proton between the nitrogen atom (N2 or N4) and the exocyclic sulfur atom, transitioning the molecule between a thione (C=S) and a thiol (C–SH) state. Understanding the thermodynamic preference of this shift is not merely an academic exercise; it is the foundational step in identifying the true bioactive conformer.
Extensive DFT investigations consistently demonstrate that the thione tautomer is thermodynamically favored over the thiol form. The causality behind this preference lies in the electronic structure: the thione form benefits from superior electron delocalization across the heterocyclic ring and avoids the steric and electronic repulsions associated with adjacent hydrogen atoms in the thiol state. According to 1[1], gas-phase evaluations using B3LYP and MP2 methods confirm the thione form as the global minimum. This is further corroborated by Natural Bond Orbital (NBO) analyses, which highlight enhanced stabilization energies due to conjugation effects in the thione state.
Quantitative Data: Tautomeric Energy Differences
The table below synthesizes quantitative energy differences (ΔE) between the thione and thiol tautomers across various synthesized derivatives, highlighting the consistent energetic penalty of the thiol form.
| Compound / Derivative | Computational Level | Most Stable Tautomer | Energy Difference (ΔE) | Reference |
| Parent 1,2,4-triazole-3-thione | B3LYP/6-31G(d,p) | Thione | 10 – 20 kJ/mol | 1[1] |
| Indol-2-yl-triazole-3-thione (3) | B3LYP/6-311G(d,p) | Thione | 13.95 kcal/mol | 2[2] |
| Indol-2-yl-triazole-3-thione (4) | B3LYP/6-311G(d,p) | Thione | 13.74 kcal/mol | 2[2] |
| 4-ethyl-5-(thiophen-2-yl)-... | DFT (Gas Phase) | Thione | 15.00 kcal/mol | 3[3] |
| 4-phenyl-5-(thiophen-2-yl)-... | DFT (Gas Phase) | Thione | 11.96 kcal/mol | 3[3] |
Standardized Protocol: Quantum Chemical (DFT) Tautomer Stability Analysis
To ensure scientific integrity, computational chemists must employ self-validating protocols. The following methodology outlines the rigorous extraction of thermodynamic data for triazole derivatives.
Step 1: 3D Structure Generation & Initial Minimization Construct both the thione and thiol tautomers using a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve severe steric clashes before submitting to quantum mechanical solvers.
Step 2: Geometry Optimization (DFT Level) Execute geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set . Causality: The inclusion of diffuse functions (++) is non-negotiable for these systems. Sulfur is a highly polarizable, electron-rich atom. Failing to account for its diffuse electron cloud leads to severe underestimations of the thione's stability and inaccurate dipole moments.
Step 3: Frequency Calculations (The Self-Validating Mechanism) Run vibrational frequency calculations on the optimized geometries at the same level of theory. Causality: Optimization algorithms only seek a stationary point on the potential energy surface. Frequency calculations act as the self-validating check: the strict absence of imaginary frequencies mathematically confirms the geometry is a true local minimum. Furthermore, this step yields the Zero-Point Energy (ZPE) and thermal corrections necessary to calculate accurate Gibbs free energies (ΔG).
Step 4: Solvation Modeling Apply an implicit solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), using water or DMSO as the solvent. Causality: Gas-phase calculations do not represent biological reality. Solvation models account for the dielectric environment, which can stabilize the highly polar thione form (dipole moments often >3.0 Debye)[2] even further than in a vacuum.
Fig 1: Step-by-step DFT computational workflow for tautomeric stability analysis.
Transitioning to Drug Discovery: ADMET Profiling & Molecular Docking
Once DFT confirms the thione form as the predominant and energetically favorable species, this specific 3D conformer must be utilized as the input ligand for downstream pharmacological screening. Using the incorrect tautomer in docking studies will yield false-positive binding affinities due to inaccurate hydrogen-bond donor/acceptor mapping.
Recent breakthroughs have successfully utilized the thione conformer to target critical bacterial and metabolic pathways. For instance, 4[4][5] demonstrated high binding affinities of triazole-3-thiones against Lipoteichoic Acid Synthase (LtaS, PDB: 2W5S) in Gram-positive bacteria. Similarly, 6[6] have shown potent in silico inhibition of α-glucosidase (PDB: 2ZE0), marking them as next-generation antidiabetic candidates.
Standardized Protocol: Molecular Docking & ADMET
Step 1: In Silico ADMET Screening Before executing computationally expensive docking simulations, process the SMILES strings of the thione derivatives through predictive ADMET engines (e.g., SwissADME, pkCSM). Causality: This acts as a primary filter to eliminate compounds violating Lipinski’s Rule of Five or those exhibiting high hepatotoxicity/mutagenicity, ensuring only drug-like candidates proceed.
Step 2: Ligand Preparation Import the DFT-optimized thione geometry into AutoDock Tools. Merge non-polar hydrogens and assign Gasteiger partial charges. Causality: DFT-derived charges can also be used via the RESP method, providing a highly accurate electrostatic map of the thione core for the docking algorithm.
Step 3: Target Protein Preparation Retrieve the target crystal structure (e.g., PDB: 2W5S or 2ZE0). Strip co-crystallized ligands and bulk water molecules. Causality: While bulk water is removed, structurally conserved water molecules that bridge ligand-receptor interactions must be retained. Crucially, polar hydrogens must be added to the protein to accurately model the hydrogen-bond donor capacity of the receptor against the thione's highly electronegative sulfur atom.
Step 4: Docking Execution & Validation (Self-Validating Step) Define the grid box around the active site and execute docking using the Lamarckian Genetic Algorithm (LGA). Validation: Before screening the novel triazole-3-thiones, validate the grid parameters by re-docking the native co-crystallized ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å between your docked pose and the experimental crystallographic pose mathematically validates the scoring function's accuracy.
Fig 2: Integrated in silico pipeline combining ADMET profiling and molecular docking.
Conclusion
The rational design of 1,2,4-triazole-3-thione therapeutics requires a multidisciplinary computational approach. By grounding the structural inputs in rigorous DFT calculations—proving the thermodynamic dominance of the thione tautomer—researchers can eliminate structural artifacts. Feeding these high-fidelity, quantum-mechanically optimized geometries into validated ADMET and molecular docking pipelines ensures a robust, reliable, and highly predictive drug discovery workflow.
References
- Haghighi, Z. Z., & Zahedi, M.
- Boraei, A. T. A., et al. "X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid." Crystals (MDPI).
- "In-silico ADMET Study and Molecular Docking of Triazole-3-thione Derivatives targeting Lipoteichoic Acid Synthase in Gram-positive Bacteria." Journal of Applied Pharmaceutical Sciences and Research.
- Kuznetsov, et al. "Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking.
- "Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential." ACS Omega.
Sources
Exploring the Chemical Space of 5-Methylidene-1,2,4-Triazole-3-Thione Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antidiabetic, anticonvulsant, and antitumoral properties. Within this expansive chemical space, 5-methylidene-1,2,4-triazole-3-thione derivatives represent a structurally unique subclass. The incorporation of an exocyclic double bond (the methylidene group) at the 5-position fundamentally alters the electronic distribution, tautomeric equilibrium, and spatial geometry of the molecule. This technical guide explores the structural dynamics, self-validating synthetic protocols, and target engagement mechanisms of these derivatives, providing actionable insights for drug development professionals.
Structural Dynamics and Tautomeric Equilibria
A critical aspect of working with 1,2,4-triazole-3-thiones is mastering their tautomeric behavior. The core ring exists predominantly in the thione form in the solid state and in neutral or acidic solutions, but shifts toward the thiolate (thiol) form in alkaline environments or upon binding to specific metal cations 1.
The presence of the 5-methylidene group further complicates this landscape by introducing the potential for imine-enamine-like tautomerism, extending the conjugated system across the exocyclic double bond.
-
Causality in Target Binding: This extended conjugation lowers the HOMO-LUMO gap, resulting in enhanced binding affinities through π−π stacking interactions with aromatic residues in target protein pockets. Furthermore, the rigidified exocyclic double bond restricts the conformational flexibility of the scaffold and acts as a potential Michael acceptor, which can be leveraged for targeted covalent inhibition.
Synthetic Methodologies: Causality and Protocols
To synthesize these derivatives reliably, a self-validating protocol is required. The synthesis is typically a multi-step process involving the construction of the triazole core followed by the installation of the exocyclic double bond via Knoevenagel-type condensation.
Protocol: Synthesis of 5-(Arylmethylidene)-1,2,4-triazole-3-thione
Step 1: Formation of the Triazole Core
-
Procedure: Suspend the appropriate thiosemicarbazide derivative in a 2N aqueous NaOH solution. Reflux the mixture continuously for 2 to 4 hours until a clear solution is obtained.
-
Causality: The alkaline medium deprotonates the terminal amine of the thiosemicarbazide, significantly increasing its nucleophilicity. This drives the intramolecular attack on the carbonyl carbon, a thermodynamically favorable dehydration-cyclization that forms the stable 5-membered aromatic ring2.
Step 2: Precipitation and Isolation
-
Procedure: Cool the reaction mixture to 0∘C and carefully acidify with dilute HCl (1N) until the pH reaches 3-4. Filter the resulting precipitate and recrystallize from absolute ethanol.
-
Causality: The cyclized product initially exists as a soluble sodium thiolate salt in the basic medium. Acidification neutralizes the salt, forcing the precipitation of the neutral, highly stable thione tautomer.
Step 3: Knoevenagel-Type Condensation (Methylidene Installation)
-
Procedure: Dissolve the synthesized 5-alkyl-1,2,4-triazole-3-thione core in absolute ethanol. Add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of piperidine (0.1 equivalents). Reflux for 6-8 hours.
-
Causality: The protons on the C5-alkyl group are rendered highly acidic by the electron-withdrawing nature of the adjacent triazole ring. Piperidine abstracts a proton to form a reactive carbanion, which subsequently attacks the electrophilic carbonyl of the aldehyde. Subsequent dehydration yields the rigid 5-methylidene derivative.
Workflow detailing the synthesis of 5-methylidene-1,2,4-triazole-3-thione derivatives.
Pharmacological Landscape and Target Engagement
Metallo- β -Lactamase (MBL) Inhibition
The global dissemination of Gram-negative bacteria expressing MBLs (e.g., NDM-1, VIM-2) severely threatens the efficacy of carbapenems, a last-line antibiotic treatment. 1,2,4-triazole-3-thione derivatives have been identified as potent, low-micromolar inhibitors of these enzymes.
-
Mechanism of Action: The mechanism relies on the triazole thiolate pharmacophore acting as a metal-chelating group. It directly coordinates with the essential zinc ions ( Zn2+ ) in the MBL active site. The exocyclic 5-methylidene modification—especially when conjugated with bulky or electron-withdrawing aromatic groups—optimizes the spatial orientation of the thiolate within the active site, significantly lowering the Ki values and restoring meropenem susceptibility3.
Mechanism of Metallo-β-Lactamase inhibition by triazole-thione derivatives.
Antinociceptive and Anticonvulsant Activity
Beyond antimicrobial applications, these derivatives successfully cross the blood-brain barrier to modulate central nervous system (CNS) pathways. In-vivo screening in murine models (e.g., the hot-plate test) has demonstrated that specific 1,2,4-triazole-3-thione derivatives exert potent, clear-cut antinociceptive effects. Furthermore, they exhibit moderate to strong anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, positioning them as safer, non-inferior alternatives to traditional antiepileptic drugs like sodium valproate4.
Quantitative Data Analysis
To evaluate the structure-activity relationship (SAR) of these derivatives, quantitative pharmacological data is summarized below.
Table 1: Inhibitory Activity of Optimized Triazole-Thione Derivatives against MBLs | Compound Modification (C5-Position) | Target Enzyme | IC50 ( μM ) | Ki ( μM ) | Meropenem Synergy | |-------------------------------------|---------------|----------------------------------|-----------------------|-------------------| | Non-substituted (Baseline) | NDM-1 | >100 | N/A | Weak | | 5-Trifluoromethyl | NDM-1 | 45.2 | 25.8 | Moderate | | 5-(4-Trifluoromethylphenyl) | NDM-1 | 12.4 | 8.1 | Strong | | 5-Arylmethylidene (Optimized) | VIM-2 | 18.6 | 10.5 | Strong |
Data synthesized from structural optimization studies targeting NDM-1 and VIM-2 metallo- β -lactamases3.
Table 2: Antinociceptive Efficacy in Murine Hot-Plate Test (300 mg/kg dose)
| Compound Code | Peak MPAE (%) | Time to Peak Effect (min) | Classification |
|---|---|---|---|
| TPB-2 | 35.43% | 60 | Strong |
| TPF-32 | 37.05% | 30 | Strong |
| TPB-4 | <10.00% | N/A | Ineffective |
MPAE = Maximum Possible Antinociceptive Effect. Data highlights the efficacy of specific triazole-thione derivatives in alleviating acute thermal pain5.
Conclusion
The chemical space of 5-methylidene-1,2,4-triazole-3-thione derivatives offers a highly versatile and rigidified platform for modern drug discovery. By understanding the causality between their synthetic pathways, tautomeric equilibria, and target engagement mechanisms, researchers can rationally design next-generation therapeutics. Whether acting as zinc-chelating MBL inhibitors to combat severe antimicrobial resistance or as CNS-active agents for pain and epilepsy management, this scaffold remains a cornerstone of targeted medicinal chemistry.
References
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential Source: ACS Omega
- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: MDPI
- Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice Source: Journal of Pre-Clinical and Clinical Research (JPCCR)
- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity Source: Science Publishing Group
- Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Zaporizhzhia St
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice [jpccr.eu]
detailed synthesis protocol for 5-Methylidene-1,2,4-triazole-3-thione
This Application Note provides an authoritative, step-by-step methodology for the synthesis of 5-Methylidene-1,2,4-triazolidine-3-thione (thermodynamically favored as its tautomer, 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione ). Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reaction conditions, ensuring high regioselectivity and yield.
Mechanistic Insights & Tautomeric Dynamics
The 1,2,4-triazole-3-thione scaffold exhibits complex, multi-pathway tautomeric behavior. While frequently named as 5-methylidene-1,2,4-triazolidine-3-thione to highlight the unique reactivity of the exocyclic carbon (which readily undergoes Knoevenagel-type condensations with aldehydes), X-ray diffraction and Density Functional Theory (DFT) calculations confirm that the molecule predominantly exists as the 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione tautomer in both the solid state and polar solvents .
Derivatives of this specific scaffold have demonstrated potent antithyroid activity by inhibiting iodide uptake. The 5-methyl substitution significantly enhances pharmacological efficacy while minimizing the cellular toxicity typically associated with open-chain thiosemicarbazones . Furthermore, the regioselectivity of subsequent API functionalization (e.g., S-alkylation vs. N-alkylation) is heavily dependent on the purity of the synthesized parent thione .
Synthetic Strategy & Pathway
The synthesis relies on a two-step sequence: the N-acetylation of thiosemicarbazide followed by a base-promoted intramolecular cyclocondensation. Controlling the pH during the cyclization step is the most critical parameter in this workflow.
Fig 1: Mechanistic divergence in the cyclization of 1-acetylthiosemicarbazide.
Causality of Catalysis: Under acidic conditions, the carbonyl oxygen of the intermediate is protonated, driving the highly nucleophilic sulfur atom to attack the carbonyl carbon, yielding the undesired 2-amino-5-methyl-1,3,4-thiadiazole. Conversely, base catalysis deprotonates the hydrazide nitrogen, reversing the nucleophilicity gradient. This directs the nitrogen to attack the carbonyl carbon, exclusively forming the desired 1,2,4-triazole ring.
Materials and Reagents
-
Precursors: Thiosemicarbazide (99%), Acetyl chloride (99%) or Acetic anhydride.
-
Solvents & Catalysts: Anhydrous Pyridine (or THF/Triethylamine), 2M Sodium Hydroxide (NaOH) aqueous solution, 2M Hydrochloric Acid (HCl), Absolute Ethanol.
-
Equipment: 250 mL round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, pH meter, vacuum filtration apparatus.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 1-Acetylthiosemicarbazide
-
Preparation: Suspend thiosemicarbazide (0.1 mol, 9.11 g) in 50 mL of anhydrous pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Thermal Control: Submerge the flask in an ice bath and cool the suspension to 0–5 °C. Causality: Strict temperature control prevents over-acylation at the highly reactive sulfur or secondary nitrogen centers.
-
Addition: Add acetyl chloride (0.11 mol, 8.64 g) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Isolation: Pour the mixture into 200 mL of vigorously stirred ice-cold water. The intermediate, 1-acetylthiosemicarbazide, will precipitate as a white solid. Filter under vacuum, wash with cold water (3 × 50 mL), and dry in a desiccator.
Phase 2: Base-Promoted Intramolecular Cyclocondensation
-
Dissolution: Transfer the dried 1-acetylthiosemicarbazide to a clean 250 mL round-bottom flask and dissolve it in 100 mL of 2M aqueous NaOH.
-
Cyclization: Equip the flask with a reflux condenser and heat the solution to a gentle reflux (approx. 100 °C) for 3 hours.
-
Validation: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 7:3). The complete consumption of the intermediate spot validates the end of the cyclization phase.
Phase 3: pH-Controlled Isolation
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Acidification: Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 5.0–5.5 .
-
Causality: Over-acidification (pH < 3) will protonate the newly formed triazole ring, converting it into a highly water-soluble hydrochloride salt, which drastically reduces the isolated yield. A pH of 5.0 ensures the compound remains in its neutral, insoluble thione form.
-
-
Collection: The target compound precipitates as a crystalline white-to-pale-yellow solid. Filter under vacuum and wash with ice-cold distilled water (2 × 30 mL).
-
Purification: Recrystallize the crude product from hot absolute ethanol to achieve >98% purity. Yield: ~75-80%.
Analytical Validation & Quality Control
To ensure the structural integrity and tautomeric purity of the synthesized compound, validate the batch against the quantitative parameters outlined below.
| Analytical Method | Target Signal / Value | Structural Interpretation |
| ¹H NMR (DMSO-d6) | δ 13.2 ppm (br s, 1H) | N4-H proton (Confirms thione tautomer predominance over thiol) |
| δ 11.8 ppm (br s, 1H) | N2-H proton | |
| δ 2.2 ppm (s, 3H) | Allylic/Heteroaromatic methyl group (-CH₃) | |
| ¹³C NMR (DMSO-d6) | δ ~166.5 ppm | C=S (Thione carbon validation) |
| δ ~149.2 ppm | C=N (Triazole ring carbon) | |
| δ ~11.4 ppm | Aliphatic methyl carbon (-CH₃) | |
| FT-IR (ATR) | ~3100 cm⁻¹ | N-H stretching (Broad, indicative of hydrogen bonding) |
| ~1560 cm⁻¹ | C=N stretching | |
| ~1300 cm⁻¹ | C=S stretching (Absence of S-H stretch at ~2500 cm⁻¹) | |
| HRMS (ESI-) | m/z 114.013 | [M-H]⁻ corresponding to C₃H₄N₃S⁻ |
| Melting Point | 268–270 °C | Confirms high crystalline purity |
References
-
Tautomerism aspect of thione-thiol combined with spectral investigation of some 4-amino-5-methyl-1,2,4-triazole-3-thione Schiff's bases Journal of Molecular Structure URL:[Link]
-
Effect of 2,4-dihydro-3H-1,2,4-triazole-3-thiones and thiosemicarbazones on iodide uptake by the mouse thyroid: the relationship between their structure and anti-thyroid activity Chemical and Pharmaceutical Bulletin URL:[Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods Journal of Molecular Structure URL:[Link]
Advanced Application Note: 1,2,4-Triazole-3-thiones as Broad-Spectrum Metallo-β-Lactamase Inhibitors
Introduction & Mechanistic Rationale
The rapid global dissemination of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1, represents a critical threat to the efficacy of the β-lactam antibiotic armamentarium. Unlike serine β-lactamases, MBLs utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring. This fundamental structural difference renders them entirely resistant to clinically approved serine β-lactamase inhibitors like clavulanic acid and avibactam.
Recent structural and kinetic studies have identified the 1,2,4-triazole-3-thione scaffold as a highly potent, broad-spectrum MBL inhibitor[1]. The efficacy of these compounds is driven by a unique, dual-action mechanism:
-
Direct Active-Site Coordination: The thione group (existing in tautomeric equilibrium with its thiol form) acts as a soft Lewis base, forming a highly favorable coordinate covalent bond with the soft Lewis acid Zn2+ ions in the MBL active site. Concurrently, the nitrogen atoms of the triazole ring engage in hydrogen bonding with conserved active-site residues, effectively bridging the dizinc center [2].
-
Catalytic Zinc Stripping: Advanced derivatives—particularly those featuring di-heteroaryl or biphenyl substitutions—exhibit a secondary mechanism. High-affinity binding alters the coordination geometry of the native zinc ions, effectively extracting them from the enzyme core. Equilibrium dialysis and native mass spectrometry have confirmed that these compounds inhibit enzymes like VIM-2 and NDM-1 at least partially by stripping the catalytic zinc ions[1].
This dual mechanism is responsible for the sub-micromolar to low-nanomolar affinities observed against NDM-1 and VIM-type enzymes, making 1,2,4-triazole-3-thiones leading candidates for clinical development.
Experimental Workflow
To systematically evaluate the efficacy of newly synthesized 1,2,4-triazole-3-thione derivatives, a multi-tiered validation workflow is required. This ensures that in vitro enzyme inhibition translates to in vivo microbiological synergy.
Workflow for evaluating 1,2,4-triazole-3-thiones as MBL inhibitors and carbapenem synergists.
Quantitative Profiling of Lead Derivatives
Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions at the 4- and 5-positions of the triazole ring dictate both the spectrum of activity and the primary mechanism of action[3]. The table below summarizes the quantitative data for representative optimized classes.
| Compound / Derivative Class | Target MBL | Binding Affinity (Ki / IC50) | Meropenem MIC Reduction | Primary Mechanism |
| Biphenyl-substituted (e.g., Cpd 45) | NDM-1 | 10 – 30 nM | Up to 1000-fold | Zinc stripping & coordination |
| Di-heteroaryl substituted | VIM-2 | Sub-micromolar | 16-fold | Zinc coordination |
| Naphth-2-yl substituted (e.g., Cpd 42) | IMP-1 | ~ 1 – 5 µM | 16-fold | Broad-spectrum active-site binding |
| 5-(2-methylphenyl) substituted | L1 / VIM-4 | Micromolar | N/A | Active-site binding |
Data synthesized from established SAR profiles of 1,2,4-triazole-3-thione derivatives[1],[2],[3].
Self-Validating Experimental Protocols
The following protocols provide step-by-step methodologies for the primary assays in the MBL inhibitor development pipeline. Each protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity.
Protocol A: Steady-State Kinetic Inhibition Assay (Nitrocefin Cleavage)
Causality & Design: Nitrocefin is selected as the reporter substrate because its hydrolysis by MBLs yields a distinct spectral shift from yellow (390 nm) to red (482 nm). This allows continuous, real-time spectrophotometric monitoring without background interference from the test compounds. HEPES buffer is chosen over phosphate buffers to prevent zinc precipitation. Triton X-100 is included to eliminate false positives caused by the aggregation of hydrophobic inhibitor derivatives (promiscuous inhibition).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, and 0.01% (v/v) Triton X-100.
-
Enzyme Preparation: Dilute purified recombinant MBL (e.g., NDM-1 or VIM-2) in the assay buffer to a final working concentration of 1–5 nM.
-
Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, mix 90 µL of the enzyme solution with 5 µL of the 1,2,4-triazole-3-thione inhibitor (dissolved in DMSO, serially diluted). Incubate at 30°C for 15 minutes to allow complex formation.
-
Reaction Initiation: Add 5 µL of nitrocefin (final concentration 100 µM) to each well to initiate the reaction.
-
Data Acquisition: Immediately monitor the absorbance at 482 nm continuously for 10 minutes using a microplate reader at 30°C.
-
Analysis: Calculate initial velocities ( v0 ) from the linear portion of the progress curves. Determine the Ki using the Cheng-Prusoff equation or Morrison equation for tight-binding inhibitors.
Validation Check: A baseline uninhibited reaction (enzyme + DMSO vehicle + substrate) must yield a perfectly linear absorbance increase for at least the first 5 minutes. Any deviation indicates substrate depletion or enzyme instability, invalidating the run.
Protocol B: Zinc Stripping Validation via Equilibrium Dialysis
Causality & Design: Because 1,2,4-triazole-3-thiones can act as potent metal chelators, it is critical to distinguish between transient active-site occupation and permanent enzyme inactivation via zinc removal. Equilibrium dialysis physically separates the enzyme from the bulk inhibitor solution over 24 hours, allowing the system to reach thermodynamic equilibrium. If the inhibitor strips zinc, the retentate (enzyme fraction) will show depleted zinc levels.
Step-by-Step Methodology:
-
Sample Preparation: Prepare 500 µL of purified MBL (3 µM) in 50 mM HEPES (pH 7.5) without supplemental zinc.
-
Dialysis Setup: Load the enzyme into a dialysis cassette (10 kDa MWCO).
-
Equilibration: Submerge the cassette in 500 mL of dialysis buffer containing the target 1,2,4-triazole-3-thione inhibitor at a concentration 10-fold higher than its Ki .
-
Incubation: Stir gently at 4°C for 24 hours to allow complete equilibration of the inhibitor and any stripped zinc ions.
-
Quantification: Recover the retentate (enzyme fraction) from the cassette. Quantify the residual zinc content utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS), comparing the Zn:Enzyme stoichiometric ratio against the baseline.
Validation Check: A vehicle-control dialysis (enzyme dialyzed against buffer containing DMSO only) must be run in parallel. The control retentate must maintain a strictly 2:1 Zinc-to-Enzyme stoichiometric ratio, confirming that the dialysis membrane and buffer do not passively leach zinc from the native enzyme.
Protocol C: Microbiological Synergy (Checkerboard Microdilution)
Causality & Design: In vitro enzyme inhibition does not guarantee in vivo efficacy due to bacterial outer membrane impermeability and active efflux pumps. The checkerboard assay evaluates the compound's ability to restore the antibacterial activity of a carbapenem (meropenem) against MBL-producing clinical isolates. The Fractional Inhibitory Concentration Index (FICI) mathematically validates synergy.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, create a 2D concentration gradient. Dispense serial 2-fold dilutions of meropenem along the x-axis (columns 1–10) and serial 2-fold dilutions of the triazole-thione inhibitor along the y-axis (rows A–G).
-
Inoculum Preparation: Prepare a bacterial suspension of the MBL-producing clinical isolate (e.g., K. pneumoniae NDM-1+) in Mueller-Hinton Broth to a final concentration of 5×105 CFU/mL.
-
Inoculation & Incubation: Add 50 µL of the bacterial suspension to all wells. Incubate the plate aerobically at 37°C for 18–20 hours.
-
MIC Determination: Visually inspect the plate to determine the Minimum Inhibitory Concentration (MIC) for meropenem alone, the inhibitor alone, and the combinations.
-
FICI Calculation: Calculate the FICI using the formula:
FICI=MICMeroMICMero+Inh+MICInhMICInh+MeroAn FICI ≤0.5 indicates synergistic activity.
Validation Check: The MIC of meropenem alone (Row H, no inhibitor) must fall within the established CLSI/EUCAST quality control ranges for the specific resistant isolate before calculating the FICI. If the baseline MIC is out of range, the synergy calculation is void.
Sources
Application Note: Investigating 5-Methylidene-1,2,4-triazole-3-thione as a Novel Scaffold for Antimicrobial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,2,4-triazole ring being a particularly privileged scaffold.[3] This nucleus is present in numerous marketed drugs, including potent antifungals like fluconazole and itraconazole.[1][4][5] The 1,2,4-triazole-3-thione derivative, in particular, has been the subject of extensive research, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][3][4][6] These compounds often exert their effects by inhibiting crucial microbial enzymes.[7] This application note provides a comprehensive guide to the synthesis and evaluation of a novel, underexplored derivative: 5-Methylidene-1,2,4-triazole-3-thione . We present a systematic workflow, from chemical synthesis to antimicrobial efficacy and preliminary safety profiling, designed to assess its potential as a lead compound in drug discovery.
Part 1: Synthesis and Characterization
Expertise & Rationale: The first critical step in evaluating a novel compound is to establish a reliable and reproducible synthetic route. The proposed synthesis begins with the formation of the core 1,2,4-triazole-3-thione ring, a well-established reaction, followed by the introduction of the methylidene group at the C5 position. The 5-methylidene moiety is of interest as the exocyclic double bond introduces a point of reactivity and specific stereochemistry that differs from previously studied 5-alkyl/aryl-substituted triazoles, potentially leading to novel biological interactions.
Protocol 1.1: Synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the cyclization of thiocarbohydrazide with acetic acid to form the precursor triazole.
Materials:
-
Thiocarbohydrazide
-
Glacial Acetic Acid
-
Ethanol
-
Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
A mixture of thiocarbohydrazide (0.1 mol) and glacial acetic acid (0.12 mol) is refluxed for 4-6 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[8]
-
The structure and purity should be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR).
Protocol 1.2: Proposed Synthesis of 5-Methylidene-1,2,4-triazole-3-thione via Mannich-type Reaction
The introduction of the methylidene group can be achieved through a Mannich-type reaction using formaldehyde. This reaction involves the aminomethylation of a compound containing an active hydrogen atom.[9][10][11]
Materials:
-
Synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (or a related triazole precursor)
-
Formaldehyde (37% aqueous solution)
-
Appropriate secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the precursor 1,2,4-triazole-3-thiol (10 mmol) in ethanol.
-
Add formaldehyde (12 mmol) and the chosen secondary amine (10 mmol) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[12]
-
Cool the reaction mixture. The product that precipitates is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.
-
Characterize the final product to confirm the presence of the exocyclic C=CH₂ group.
Trustworthiness Note: Each synthetic step must be validated. The purity of intermediates and the final product is paramount for accurate biological testing. Impurities can lead to false-positive or false-negative results.
Caption: Proposed synthetic workflow for 5-Methylidene-1,2,4-triazole-3-thione.
Part 2: Antimicrobial Efficacy Assessment
Expertise & Rationale: Once the target compound is synthesized and purified, its biological activity must be quantified. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a gold-standard, quantitative technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[14]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from CLSI guidelines (M07 for bacteria, M27/M38a for fungi) and provides a framework for testing against a panel of clinically relevant microorganisms.[14][15][16][17]
Materials:
-
Test compound (5-Methylidene-1,2,4-triazole-3-thione) stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add the diluted microbial inoculum to each well.
-
Controls:
-
Sterility Control: Broth only, no inoculum.
-
Growth Control (Vehicle): Broth + Inoculum + DMSO (or solvent used for the compound).
-
Positive Control: Broth + Inoculum + standard antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13] This can be assessed visually or by reading the optical density (OD) with a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation
Results should be tabulated for clarity.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-Methylidene-1,2,4-triazole-3-thione | Data | Data | Data | Data |
| Ciprofloxacin (Control) | 1 | 0.015 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 2 |
Part 3: Preliminary Safety & Selectivity Profiling
Expertise & Rationale: An effective antimicrobial agent must selectively target microbial cells while exhibiting minimal toxicity to host (eukaryotic) cells.[18] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[19][20] By comparing the concentration that is toxic to mammalian cells (IC₅₀) with the concentration that inhibits microbial growth (MIC), we can calculate a Selectivity Index (SI), a crucial parameter in early-stage drug discovery.
Protocol 3.1: Cytotoxicity Assessment using MTT Assay
Materials:
-
Mammalian cell line (e.g., HEK293 - kidney, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include vehicle controls (solvent only) and untreated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).[18]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 4: Data Interpretation and Next Steps
Expertise & Rationale: The ultimate goal of this initial screening is to identify compounds that are potent against microbes but safe for host cells. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window. A higher SI value is desirable.
Calculation of Selectivity Index (SI):
SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A promising hit compound will exhibit a low MIC and a high IC₅₀. This integrated data guides the decision-making process for further development.
Caption: Logic flow for the initial stages of antimicrobial drug discovery.
Next Steps for a Promising Compound:
-
Determine Minimum Bactericidal Concentration (MBC): To understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Mechanism of Action (MoA) Studies: Investigate how the compound works. For triazoles, potential mechanisms include inhibition of enzymes like sterol 14-α-demethylase, DNA gyrase, or dihydrofolate reductase, or disruption of cell membrane integrity.[7][21]
-
Lead Optimization: Synthesize analogues of the hit compound to establish a Structure-Activity Relationship (SAR), aiming to improve potency and reduce toxicity.
References
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Available at: [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Wang, C., et al. (2024). Progress and challenges in the development of triazole antimicrobials. Journal of Medicinal Chemistry. Available at: [Link]
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Sahoo, B., et al. (2025). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]
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Yıldırım, S., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]
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Walsh, T. J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2497. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
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Sameliuk, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
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Fisyuk, A. S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(17), 6393. Available at: [Link]
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Kumar, R. S., et al. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 44(9), 3823-8. Available at: [Link]
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Bekhit, A. A., et al. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 19035-19055. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. Available at: [Link]
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Yıldırım, S., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PMC. Available at: [Link]
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Manoharan, Y., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Retrieved from [Link]
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Singh, R., & Kumar, B. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1). Available at: [Link]
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Holla, B. S., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(1), 224-231. Available at: [Link]
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Gao, Y., et al. (2016). Synthesis and Fungicidal Activities of Novel 1,2,4-Triazole Thione Derivatives Containing 1,2,3-Triazole and Substituted Piperazine Moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 554-559. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of the antibacterial activity of metal complexes. Retrieved from [Link]
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Sumrra, S. H., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-20. Available at: [Link]
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Walsh, T. J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]
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Gümüş, M., et al. (2020). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][13][15][18]triazole-6(5H)-ones as Possible Anticancer Agents. PMC. Available at: [Link]
-
Pansambal, S., et al. (2021). An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. Chemistry & Biology Interface, 11(1), 1-10. Available at: [Link]
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Application Note: 5-Methylidene-1,2,4-Triazole-3-Thione Derivatives in Oncology Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Scaffold Architecture, QSAR Insights, and Validated Mechanistic Protocols
Mechanistic Rationale & Scaffold Architecture
In the landscape of modern medicinal chemistry, nitrogen- and sulfur-containing heterocyclic scaffolds are highly privileged structures. Specifically, the 1,2,4-triazole-3-thione nucleus (and its 5-methylidene derivatives) has emerged as a formidable pharmacophore in the design of multi-target anticancer agents[1].
The intrinsic value of the 1,2,4-triazole-3-thione scaffold lies in its profound dipole character, high hydrogen-bonding capacity, and metabolic stability[2]. Unlike traditional mono-targeted chemotherapeutics, these derivatives interact with diverse biomolecular targets simultaneously. Recent in vitro and in silico studies demonstrate that functionalized 1,2,4-triazole-3-thiones exert their antiproliferative effects through three primary mechanisms:
-
Microtubule Destabilization: Direct inhibition of tubulin- β polymerization, arresting cells in the G2/M phase[1].
-
Apoptosis Induction: Upregulation of p53 and caspase-3 cleavage, driving programmed cell death[3].
-
Efflux Pump Inhibition: Blockade of P-glycoprotein (P-gp) in multidrug-resistant (MDR) phenotypes, restoring intracellular drug retention[3].
Fig 1: Multi-target mechanism of action for 1,2,4-triazole-3-thione anticancer derivatives.
Quantitative Structure-Activity Relationship (QSAR) Insights
The biological efficacy of 1,2,4-triazole-3-thiones is highly dependent on peripheral substitutions. The incorporation of electron-donating groups (e.g., -OH, -OCH 3 ), hydrazone moieties, or N-Mannich bases significantly alters lipophilicity and target binding affinity[4]. Table 1 summarizes the quantitative antiproliferative data of leading derivatives across various human cancer cell lines.
Table 1: Cytotoxicity and Mechanistic Targets of Key 1,2,4-Triazole-3-Thione Derivatives
| Compound Modification | Target Cell Line | Key Substitutions | IC 50 ( μ M) | Primary Mechanism | Ref |
| 4,5-disubstituted-thione | MCF-7 (Breast) | Compound 6 | 4.23 | Tubulin- β inhibition (58.5%) | [1] |
| 4,5-disubstituted-thione | HepG2 (Liver) | Compound 6 | 16.46 | α -glucosidase / Aromatase inhibition | [1] |
| N-Mannich base hybrid | HT-29 (Colon) | N-4 phenyl, N-2 piperazine | ~1.0 - 5.0 | P-gp efflux inhibition, Caspase-3 | [3] |
| Hydrazone-bearing thiol | IGR39 (Melanoma) | 5-fluoro-2-oxindole | 2.0 - 17.0 | Kinase modulation (3D Spheroids) | [2] |
Validated Wet-Lab Methodologies
As a Senior Application Scientist, I emphasize that robust drug discovery requires protocols that are inherently self-validating. The following workflows detail the synthesis and biological evaluation of these agents, explaining the why behind critical experimental choices.
Fig 2: End-to-end experimental workflow from chemical synthesis to mechanistic validation.
Protocol 3.1: Base-Catalyzed Cyclization of 1,2,4-Triazole-3-Thiones
This protocol outlines the final cyclization step from a thiosemicarbazide intermediate to the active 1,2,4-triazole-3-thione core[1].
-
Step 1: Dissolve 10 mmol of the substituted thiosemicarbazide intermediate in 20 mL of absolute ethanol.
-
Step 2: Add 10% aqueous NaOH (15 mL) dropwise to the solution.
-
Causality: The basic medium is critical. The hydroxide ion deprotonates the terminal nitrogen of the thiosemicarbazide, dramatically increasing its nucleophilicity. This facilitates an intramolecular nucleophilic attack on the thiocarbonyl carbon, driving the ring closure.
-
-
Step 3: Reflux the mixture for 12–16 hours. Monitor progression via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Step 4: Cool the mixture to 0°C and acidify with 1M HCl until pH 3-4 is reached to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
-
Self-Validation Checkpoint: Perform 13 C-NMR. The presence of a peak at ~165-168 ppm confirms the C=S (thione) carbon. Tautomerization to the thiol form (C-SH) in certain solvents (like DMSO- d6 ) will shift this peak, validating the dynamic structural integrity of the synthesized compound before biological assays[4].
Protocol 3.2: Tubulin- β Polymerization Inhibition Assay
To confirm the primary mechanism of action (microtubule destabilization), a cell-free turbidimetric assay is utilized[1].
-
Step 1: Pre-warm a 96-well half-area plate to 37°C.
-
Step 2: Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl 2 , 0.5 mM EGTA, and 1 mM GTP.
-
Causality: Tubulin polymerization is a highly dynamic, energy-dependent process. GTP is required for the longitudinal association of α / β -tubulin heterodimers. Mg 2+ acts as a vital cofactor for GTP binding.
-
-
Step 3: Add 3 mg/mL of purified bovine brain tubulin to the buffer.
-
Step 4: Introduce the synthesized triazole derivative at its IC 50 concentration (e.g., 4.23 μ M).
-
Step 5: Immediately read absorbance at 340 nm every minute for 60 minutes using a microplate reader at 37°C.
-
Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, which is directly proportional to absorbance at 340 nm. A flattened V max curve indicates successful inhibition.
-
-
Self-Validation Checkpoint: The assay must include a dual-control system. Use Vinblastine (10 μ M) as a positive control for destabilization (curve flattening) and Paclitaxel (10 μ M) as a positive control for stabilization (rapid, steep curve inflection). If the vehicle control (DMSO) fails to show standard sigmoidal polymerization kinetics, the GTP or tubulin stock has degraded, invalidating the run.
Protocol 3.3: P-glycoprotein (P-gp) Efflux Functional Assay (Rhodamine 123)
For N-Mannich base derivatives targeting multidrug-resistant colon cancer (e.g., LoVo/Dx)[3].
-
Step 1: Seed LoVo (wild-type) and LoVo/Dx (P-gp overexpressing) cells in 6-well plates at 2×105 cells/well. Incubate for 24h.
-
Step 2: Treat cells with the triazole derivative (1-5 μ M) for 2 hours.
-
Step 3: Add Rhodamine 123 (Rh123) to a final concentration of 5 μ g/mL and incubate for 1 hour in the dark.
-
Causality: Rh123 is a highly specific fluorescent substrate for the P-gp efflux pump. If the triazole derivative successfully binds and inhibits P-gp, the pump cannot extrude Rh123, leading to measurable intracellular fluorescent accumulation.
-
-
Step 4: Wash cells thrice with ice-cold PBS to halt efflux, lyse cells, and measure fluorescence (Excitation: 485 nm, Emission: 538 nm).
-
Self-Validation Checkpoint: Use Verapamil (a known P-gp inhibitor) as a reference standard. A valid assay will show high baseline Rh123 accumulation in the wild-type LoVo cells regardless of the inhibitor's presence. This isolates the variable entirely to P-gp efflux activity in the resistant LoVo/Dx line, ensuring the observed fluorescence increase is strictly mechanism-dependent.
References
-
RSC Advances (2023). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. URL:[Link]
-
MDPI Molecules (2023). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. URL:[Link]
-
MDPI Pharmaceuticals (2023). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. URL:[Link]
-
MDPI Molecules (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. URL:[Link]
Sources
- 1. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Note: In Vitro Assay Development for 1,2,4-Triazole-3-Thione Derivatives
Subtitle: A Comprehensive Guide to Biochemical and Cell-Based Screening Workflows
Introduction & Rationale
The 1,2,4-triazole-3-thione core is a highly privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophore properties[1][2]. Recent drug discovery efforts have identified 1,2,4-triazole-3-thione derivatives as potent agents across various therapeutic areas, demonstrating remarkable efficacy as anticancer, antimicrobial, and antifibrotic agents[2][3]. A notable recent breakthrough involves the use of these derivatives as highly selective inhibitors of DCN1 (Defective in Cullin Neddylation 1), a co-E3 ligase implicated in pathological cardiac fibrosis and cancer[4].
To successfully translate synthesized compounds into viable lead candidates, researchers must employ a rigorous, self-validating in vitro screening cascade. This application note details a structured workflow—from biochemical target engagement to phenotypic cell viability and mechanistic profiling—ensuring that every data point generated is robust, reproducible, and biologically relevant.
Figure 1: Sequential in vitro screening workflow for 1,2,4-triazole-3-thione derivatives.
Phase 1: Biochemical Target Engagement (TR-FRET Assay)
Causality & Experimental Design
Before testing compounds in complex cellular models, it is critical to confirm direct biochemical target engagement. For 1,2,4-triazole-3-thiones targeting the neddylation pathway, disrupting the protein-protein interaction (PPI) between DCN1 and UBC12 is the primary objective[4]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET introduces a time delay between excitation and emission measurements, effectively eliminating short-lived background autofluorescence—a notorious artifact when screening dense, conjugated heterocyclic libraries.
Self-Validating Controls
-
Vehicle Control: 1% DMSO (defines 100% PPI signal and baseline energy transfer).
-
Positive Control: Unlabeled UBC12 peptide or a known DCN1 inhibitor like DI-591 (defines maximum inhibition / 0% signal).
-
Artifact Control: Compound + Fluorophores (without target proteins) to rule out compound-mediated fluorescence quenching or emission overlap.
Step-by-Step Protocol
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA). Dilute GST-tagged DCN1 and biotinylated UBC12 peptide to optimal concentrations (typically 10 nM and 20 nM, respectively).
-
Compound Dilution: Serially dilute the 1,2,4-triazole-3-thione compounds in pure DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1%.
-
Incubation: In a 384-well low-volume microplate, combine 5 µL of compound, 5 µL of GST-DCN1, and 5 µL of biotin-UBC12. Incubate at room temperature for 30 minutes to allow the inhibitor to bind the target.
-
Fluorophore Addition: Add 5 µL of the detection mix containing Terbium-coupled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine PPI inhibition.
Figure 2: Mechanism of DCN1 inhibition by 1,2,4-triazole-3-thione blocking neddylation.
Phase 2: Cell Viability & Antiproliferation (MTT Assay)
Causality & Experimental Design
Biochemical potency must translate to cellular efficacy. The MTT assay is the gold standard for assessing the antiproliferative effects of 1,2,4-triazole-3-thiones[1][5]. It relies on the reduction of the tetrazolium dye MTT into insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This metabolic readout is directly proportional to the number of viable cells. Evaluating compounds against a panel of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) provides vital insight into cell-type selectivity and membrane permeability[2].
Self-Validating Controls
-
Media Blank: Controls for background absorbance of the culture media and MTT reagent.
-
Vehicle Control (Untreated): Cells treated with 0.1% DMSO to establish the 100% baseline viability.
-
Positive Control: A clinically approved chemotherapeutic (e.g., Doxorubicin or Cisplatin) to validate the assay's dynamic range and the specific cell line's sensitivity.
Step-by-Step Protocol
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 or MDA-MB-231) and seed at a density of 5,000 cells/well in a 96-well flat-bottom plate using 100 µL of complete culture media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[2][5].
-
Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the 1,2,4-triazole-3-thione derivatives (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. Incubate for 48 to 72 hours[1].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[1].
-
Formazan Solubilization: Carefully remove the culture media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the crystals.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise[1]. Calculate IC₅₀ values using non-linear regression analysis.
Phase 3: Mechanistic Profiling (Apoptosis via Flow Cytometry)
Causality & Experimental Design
A reduction in cell viability (as seen in the MTT assay) can result from either cytostasis (halting cell division) or cytotoxicity (inducing cell death). To elucidate the exact mechanism of action of the 1,2,4-triazole-3-thione derivatives, we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining[1]. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only stains cells with compromised membranes (late apoptosis/necrosis).
Self-Validating Controls
-
Unstained Cells: To establish baseline autofluorescence and set the origin of the quadrant gates.
-
Single-Stained Annexin V-FITC: To calculate spectral compensation and rule out bleed-through into the PI channel.
-
Single-Stained PI: To calculate spectral compensation and rule out bleed-through into the FITC channel.
Step-by-Step Protocol
-
Cell Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight. Treat with the 1,2,4-triazole-3-thione derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 to 48 hours[1].
-
Harvesting: Collect both the floating (dead) cells from the media and the adherent cells (via gentle trypsinization). Critical step: Discarding floating cells will artificially lower the apoptotic population. Wash twice with cold PBS[1].
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes[1].
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, capturing at least 10,000 events per sample.
-
Gating Strategy: Exclude debris and doublets. Quadrant analysis: Q1 (FITC-/PI+) = Necrosis; Q2 (FITC+/PI+) = Late Apoptosis; Q3 (FITC+/PI-) = Early Apoptosis; Q4 (FITC-/PI-) = Viable Cells.
Data Presentation: Quantitative Summary
To facilitate rapid comparison of structure-activity relationships (SAR) among synthesized 1,2,4-triazole-3-thione analogs, data should be consolidated into a standardized matrix.
| Compound ID | DCN1 TR-FRET IC₅₀ (nM) | MCF-7 Viability IC₅₀ (µM) | HepG2 Viability IC₅₀ (µM) | Apoptotic Population (%) at IC₅₀ | Primary Mode of Action |
| Vehicle (DMSO) | N/A | >100 | >100 | 4.2 ± 0.5 | Baseline |
| Control (Doxorubicin) | N/A | 1.2 ± 0.1 | 2.4 ± 0.3 | 68.5 ± 2.1 | Cytotoxic (DNA Damage) |
| Triazole-Thione Analog 1 | 45.2 ± 3.1 | 12.5 ± 1.4 | 18.2 ± 2.0 | 42.1 ± 1.8 | Cytotoxic (Apoptosis) |
| Triazole-Thione Analog 2 | 2.9 ± 0.4 | 3.1 ± 0.5 | 5.6 ± 0.8 | 55.4 ± 3.2 | Cytotoxic (Apoptosis) |
| Triazole-Thione Analog 3 | >1000 | 85.4 ± 5.2 | >100 | 8.1 ± 1.1 | Inactive |
Note: Analog 2 represents a highly potent derivative (similar to the HD2 compound[4]), demonstrating a strong correlation between biochemical target inhibition and cellular phenotypic response.
References
-
Title : The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide Source : Benchchem URL : 1
-
Title : The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source : PMC / NIH URL :5
-
Title : Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source : PMC / NIH URL : 2
-
Title : Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives Source : MDPI URL :3
-
Title : Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling Source : ACS Publications URL : 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Computational Docking and Structural Validation of 1,2,4-Triazole-3-Thione Derivatives
Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Pharmacological Context
The 1,2,4-triazole-3-thione scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique structural features—specifically the thione/thiol tautomerism and the electron-rich triazole core—enable versatile non-covalent interactions, including robust hydrogen bonding, π-π stacking, and metal chelation. These properties have led to the development of potent derivatives targeting a wide array of pathologies, from oncology and metabolic disorders to infectious diseases and cardiac fibrosis.
As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials. Here, we establish a self-validating computational workflow that bridges the gap between in silico predictions and in vitro realities. By understanding the causality behind each parameter choice—from protonation state assignments to molecular dynamics (MD) validation—researchers can reliably predict the binding affinities of novel 1,2,4-triazole-3-thione derivatives against diverse protein targets.
Target Landscape & Mechanistic Rationale
The pharmacological versatility of 1,2,4-triazole-3-thione derivatives is driven by their ability to adapt to distinct binding pockets. Recent literature highlights several critical targets:
-
Oncology & Fibrosis: Derivatives have shown profound antiproliferative effects by targeting tubulin, aromatase, and urokinase plasminogen activator (uPA)1[1]. Furthermore, specific triazole-thione compounds (e.g., HD2) have been identified as highly potent inhibitors of the DCN1 co-E3 ligase (IC50 = 2.96 nM), effectively mitigating pathological cardiac fibrosis2[2].
-
Metabolic Disorders: Carbazole-linked 1,2,4-triazole-thione derivatives exhibit significant antidiabetic potential by acting as potent inhibitors of α-amylase and α-glucosidase3[3].
-
Infectious Diseases: The scaffold is highly effective against fungal pathogens by inhibiting Cytochrome P450 lanosterol 14 α-demethylase (CaCYP51), and against resistant bacteria via zinc chelation in Metallo-β-Lactamases (MBLs)4[4].
Pharmacological targets and mechanisms of 1,2,4-triazole-3-thione derivatives.
Structural Bioinformatics & Molecular Docking Workflow
To ensure high-fidelity results, the computational workflow must be treated as a rigorous physical simulation rather than a simple geometric matching exercise.
Computational molecular docking and post-docking validation workflow.
Step-by-Step Experimental Protocol
Phase I: Ligand and Receptor Preparation
1. Ligand Preparation (e.g., using LigPrep / MOE)
-
Causality: 1,2,4-triazole-3-thiones exhibit tautomerism (thione ⇌ thiol). The dominant tautomer at physiological pH (7.4) dictates the hydrogen bond donor/acceptor profile.
-
Protocol:
-
Import 2D structures (SMILES or SDF).
-
Generate 3D conformations and assign protonation states at pH 7.4 ± 0.2 using Epik or an equivalent pKa predictor.
-
Perform energy minimization using the OPLS4 or MMFF94 force field. Why? This resolves steric clashes and ensures the ligand adopts a low-energy ground state, preventing false-positive high-energy poses during docking5[5].
-
2. Protein Preparation (e.g., using Protein Preparation Wizard)
-
Causality: X-ray crystallography rarely resolves hydrogen atoms, which are critical for predicting hydrogen-bonding networks. Furthermore, bulk water can artificially block the active site.
-
Protocol:
-
Retrieve the target PDB structure (e.g., PDB ID 5EQB for CaCYP51, 5UFI for DCN1).
-
Delete non-catalytic/non-structural water molecules. Exception: Retain water molecules that form bridging hydrogen bonds between the co-crystallized ligand and the receptor.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger or AMBER).
-
Optimize the H-bond network (flipping Asn, Gln, His residues) and perform a restrained minimization (RMSD 0.3 Å) of heavy atoms.
-
Phase II: Grid Generation and Docking Execution
1. Grid Box Definition
-
Protocol: Center the grid box on the centroid of the native co-crystallized ligand. For instance, when docking against DCN1 (PDB 5UFI), center the grid on the coordinates of the native inhibitor DI-591. Set the bounding box size to encompass the ligand with a 10–12 Å buffer to allow for conformational sampling.
2. Docking Execution
-
Protocol: Utilize a robust docking engine such as AutoDock Vina, Schrödinger Glide (XP mode), or GOLD.
-
Causality: Use Extra Precision (XP) or equivalent high-stringency scoring functions to penalize poses with severe steric clashes and heavily reward complementary hydrophobic enclosures and precise hydrogen bonds.
Phase III: Scoring, Validation, and MD Simulation
1. Prime MM-GBSA Rescoring
-
Causality: Standard docking scores are fast but rely on simplified empirical terms. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates binding free energy by combining molecular mechanics with continuum solvation models, yielding a much stronger correlation with experimental IC50 values3[3].
-
Protocol: Rescore the top 5 docking poses using the VSGB 2.0 solvent model and OPLS4 force field.
2. Molecular Dynamics (MD) Simulation
-
Causality: Docking provides a static snapshot. A 100 ns MD simulation evaluates the temporal stability of the predicted pose.
-
Protocol: Solvate the complex in a TIP3P water box, neutralize with counter-ions, and run a 100 ns production phase. Analyze the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues. Stable complexes should exhibit a ligand RMSD plateau < 2.5 Å.
Quantitative Data & Interaction Profiles
The following table synthesizes the quantitative binding data and key interaction modalities of various 1,2,4-triazole-3-thione derivatives across distinct target proteins, as validated by recent literature.
| Scaffold / Derivative | Primary Target | PDB ID | Experimental Efficacy | Computational Binding Affinity | Key Interacting Residues / Forces |
| Carbazole-linked | α-amylase | 2ZE0 | IC50 = 0.53 - 0.97 μM | High Prime MM-GBSA score | H-bonds, π-π stacking |
| Hydroxybenzalidine | CaCYP51 | 5EQB | MIC = 24 μg/mL | -7.8 kcal/mol (Vina) | H-bonding with HIS, LEU, ALA |
| Adamantyl-linked | uPA | Varies | Antiproliferative | Favorable QTAIM metrics | S···S, S···N, σ-hole interactions |
| Triazole-thione (HD2) | DCN1 | 5UFI | IC50 = 2.96 nM | High Glide XP score | Hydrophobic, Electrostatic |
| 4,5-disubstituted | Tubulin / α-glucosidase | Varies | IC50 (DPPH) = 25.4 μM | Strong MOE binding score | Hydrophobic & H-bonds |
Troubleshooting & Self-Validation Mechanisms
To ensure the trustworthiness of the computational protocol, the system must be self-validating :
-
Re-docking Validation (RMSD Check): Before screening novel 1,2,4-triazole-3-thione derivatives, extract the native co-crystallized ligand from the PDB structure, prepare it, and re-dock it into the active site. Calculate the RMSD between the docked pose and the experimental crystal pose. Rule: If the RMSD is > 2.0 Å, the docking parameters (grid size, protonation states, or scoring function) are invalid and must be recalibrated.
-
Decoy Testing: Dock a set of known inactive compounds (decoys) alongside the active derivatives. The scoring function must successfully rank the active 1,2,4-triazole-3-thiones significantly higher than the decoys to prove discriminatory power.
-
Metal Coordination Anomalies: When docking against MBLs (which contain Zinc ions), standard force fields may fail to accurately model coordinate covalent bonds. Ensure that the docking engine includes specialized metal-binding parameters (e.g., specialized Lennard-Jones parameters for Zn2+) to properly model the triazole-thiolate pharmacophore interaction4[4].
References
-
Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances / NIH. 5
-
Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. 3
-
ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. SciTechnol. 6
-
Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Frontiers in Chemistry. 1
-
Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. Journal of Medicinal Chemistry - ACS Publications. 2
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. 4
Sources
- 1. Frontiers | Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 5. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
Application Note: Advanced Functionalization of the 5-Methylidene-1,2,4-triazole-3-thione Core
Introduction and Strategic Rationale
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound antimicrobial, antifungal, and anticancer properties[1]. The functionalization of the 5-methylidene-1,2,4-triazole-3-thione core presents unique synthetic opportunities due to the presence of multiple reactive centers: the nucleophilic sulfur atom, the nitrogen atoms of the triazole ring, and the exocyclic methylidene group.
As an Application Scientist, the primary objective is to achieve regioselective functionalization. Traditional methods often suffer from poor regioselectivity between S -alkylation and N -alkylation. This guide details modern, field-proven protocols leveraging catalyst-free microwave irradiation[1] and copper-catalyzed oxidative heterocyclization[2] to ensure high-yield, regioselective functionalization.
Mechanistic Pathway and Causality
Understanding the causality behind reagent selection is critical for a self-validating protocol. In the synthesis and subsequent functionalization of the triazole-3-thione core, the initial step involves the nucleophilic attack of a thiosemicarbazide derivative on carbon disulfide (CS 2 ), followed by intramolecular ring closure and elimination of H 2 S[1].
When functionalizing the resulting core, the choice of base and solvent dictates the regioselectivity. Soft electrophiles tend to react at the soft sulfur atom (S-alkylation) under mild basic conditions, whereas harder electrophiles or the use of transition metal catalysts (like CuBr 2 ) can drive selective C–N bond formation over C–S bond formation[2].
Figure 1: Mechanistic workflow for the synthesis and functionalization of the 1,2,4-triazole-3-thione core.
Experimental Protocols
Protocol A: Microwave-Promoted Synthesis of the Triazole-3-thione Core
This catalyst-free method utilizes microwave irradiation to drastically reduce reaction times while eliminating the need for complex chromatographic purification[1].
Materials:
-
Trifluoromethyl arylacetimidohydrazide (1.0 mmol)
-
Carbon disulfide (CS 2 , 1.5 mmol)
-
Ethanol (Solvent, 5 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the amidrazone derivative (1.0 mmol) in 5 mL of absolute ethanol.
-
Reagent Addition: Carefully add carbon disulfide (1.5 mmol) to the solution. Causality: A slight excess of CS 2 ensures complete conversion of the amidrazone while compensating for its high volatility.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the parameters to 70 °C at 150 W. Irradiate for 10–15 minutes. Causality: Microwave heating provides uniform thermal energy, driving the intramolecular nucleophilic attack and subsequent H 2 S elimination much faster than conventional conductive heating[1].
-
Workup: Cool the reaction vessel to room temperature. The product typically precipitates directly from the ethanolic solution.
-
Isolation: Filter the precipitate, wash with cold ethanol (2 × 2 mL), and dry under a vacuum. The self-validating nature of this step is the high purity of the crude precipitate, which usually requires no further recrystallization[1].
Protocol B: Oxidative C–N Bond Functionalization (Cu-Catalyzed)
To functionalize the core via selective C–N bond formation (over C–S), a copper-catalyzed oxidative heterocyclization is employed[2].
Step-by-Step Methodology:
-
Preparation: To a solution of the pre-synthesized triazole-3-thione derivative (0.5 mmol) in DMSO (2 mL), add CuBr 2 (0.15 mmol).
-
Reaction: Submerge the reaction vial into a preheated oil bath at 80 °C for 45 minutes. Causality: CuBr 2 acts as a selective oxidant. DMSO stabilizes the copper intermediates, facilitating the selective C-N bond formation involving the thioamidic NH[2].
-
Quenching & Extraction: Cool to room temperature, quench with distilled water (5 mL), and extract the functionalized product with ethyl acetate (2 × 20 mL).
-
Purification: Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
Quantitative Data Summary
The following table summarizes the expected yields and conditions for the functionalization and synthesis pathways described above.
| Substrate / Method | Reagents / Catalyst | Temp (°C) | Time | Yield (%) | Regioselectivity |
| Core Synthesis (Microwave) | CS 2 , Ethanol | 70 | 10–15 min | 88–95% | N/A (Core Formation) |
| Core Synthesis (Conventional) | CS 2 , Ethanol | 80 | 4–6 hours | 65–75% | N/A (Core Formation) |
| Oxidative C-N Coupling | CuBr 2 (30 mol%), DMSO | 80 | 45 min | 67–85% | >95% (C-N over C-S) |
References
- A facile and catalyst-free microwave-promoted method for the synthesis of 3-trifluoromethyl 1,2,4-triazole-5-thiones. DOI.
- Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry - ACS Publications.
Sources
Application Note: Click Chemistry-Driven Synthesis of 1,2,4-Triazole-3-Thione Libraries for High-Throughput Drug Discovery
Executive Summary
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore widely recognized for its diverse biological activities, including antimicrobial, antiviral, and antitumoral properties. Traditional library synthesis methods often suffer from harsh conditions, poor regioselectivity, and complex purification steps. By integrating Click Chemistry paradigms—specifically catalyst-free Thiol-Epoxy click reactions and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—researchers can rapidly generate highly functionalized, bis-heterocyclic libraries.
This application note details a self-validating, highly efficient workflow for synthesizing 1,2,4-triazole-3-thione libraries. The protocols emphasize mechanistic causality, ensuring that drug development professionals can adapt these methods for high-throughput screening (HTS) with robust quality control.
Mechanistic Rationale & Causality
The Thione-Thiol Tautomerism Advantage
1,2,4-triazole-3-thiones exist in a dynamic thione-thiol tautomeric equilibrium. In basic or neutral media, the highly nucleophilic exocyclic sulfur (thiolate form) becomes the primary site for electrophilic attack. This intrinsic reactivity is the foundation for our library expansion strategy.
Pathway A: Catalyst-Free Thiol-Epoxy Click Chemistry
The reaction between 1,2,4-triazole-3-thiones and specific epoxides (e.g., 1-(oxiran-2-ylmethyl)piperidine) proceeds regiospecifically to yield vicinal amino alcohols .
-
Causality of Catalyst-Free Conditions: The basic nitrogen atom within the piperidine ring provides anchimeric assistance (intramolecular catalysis). This activates the oxirane ring, allowing the nucleophilic sulfur to attack the less sterically hindered carbon. This strict adherence to Krasusky's rule eliminates the need for external catalysts and minimizes side reactions, embodying the core tenets of green click chemistry.
Pathway B: CuAAC Bis-Triazole Hybridization
To expand the chemical space, the triazole core can be S-propargylated and subjected to CuAAC with various aryl azides to form 1,2,3-/1,2,4-bis-triazole hybrids .
-
Causality of the Catalytic System: Generating Cu(I) in situ via the reduction of CuSO₄ by sodium ascorbate is strategically chosen over the direct addition of Cu(I) salts. This prevents the oxidative homocoupling of alkynes (Glaser coupling). The resulting copper acetylide intermediate drastically lowers the activation energy of the [3+2] cycloaddition, guaranteeing exclusive formation of the 1,4-disubstituted 1,2,3-triazole.
Strategic Workflow
Workflow for click chemistry-driven 1,2,4-triazole-3-thione library synthesis.
Experimental Protocols
Protocol 1: Synthesis of the 1,2,4-Triazole-3-Thione Core
This step establishes the foundational scaffold via base-catalyzed cyclodehydration.
-
Reaction Setup: Suspend the acylthiosemicarbazide derivative (2.0 mmol) in 10 mL of an 8% aqueous NaOH solution.
-
Cyclodehydration: Reflux the mixture for 4 hours.
-
Causality: The highly basic medium ensures complete deprotonation of the thiourea moiety, enhancing the nucleophilicity of the nitrogen atom. This drives the intramolecular attack on the carbonyl carbon, followed by the elimination of water to form the triazole ring.
-
-
Isolation: Cool the resulting solution to room temperature and filter to remove any unreacted hydrophobic impurities.
-
Precipitation: Slowly adjust the filtrate to pH 5.5–6.0 using 6M HCl under continuous stirring.
-
Validation Checkpoint: The sudden formation of a white/pale-yellow precipitate acts as a self-validating indicator. It confirms the neutralization of the water-soluble thiolate sodium salt into the highly stable, water-insoluble thione tautomer.
-
-
Purification: Filter the precipitate, wash thoroughly with distilled water, and recrystallize from a CHCl₃/petroleum ether (1:1, v/v) mixture.
Protocol 2: Catalyst-Free Thiol-Epoxy Click Functionalization (Library A)
This protocol generates vicinal amino alcohol derivatives utilizing the anchimeric effect.
-
Reaction Setup: In a 10 mL round-bottom flask, combine the 1,2,4-triazole-3-thione core (2.0 mmol) with 1-(oxiran-2-ylmethyl)piperidine (2.2 mmol, ~310 mg).
-
Solvent-Free/Minimal Solvent Heating: Stir the mixture neat (or in 1 mL of ethanol if the solid is too dense) at 50 °C for 4 hours .
-
Causality: Mild heating provides sufficient kinetic energy for the S-alkylation. The absence of an external catalyst prevents competitive N-alkylation, ensuring exclusive S-functionalization.
-
-
Purification: Cool the mixture to room temperature. Purify directly via flash chromatography using an eluent system of Benzene:MeOH:Et₃N (50:1:1).
-
Validation Checkpoint: TLC analysis (UV active) should reveal a single new spot with a lower Rf value than the starting triazole, confirming successful ring opening and increased polarity from the newly formed hydroxyl group.
-
Protocol 3: CuAAC-Mediated Bis-Triazole Hybrid Synthesis (Library B)
This protocol couples the triazole core with diverse azides to form bis-heterocyclic libraries.
-
S-Propargylation: React the triazole core (2.0 mmol) with propargyl bromide (2.2 mmol) and K₂CO₃ (3.0 mmol) in DMF (5 mL) at room temperature for 3 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the S-propargylated intermediate.
-
CuAAC Reaction Setup: Dissolve the S-propargylated intermediate (1.0 mmol) and the desired aryl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (4 mL).
-
Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).
-
Causality: The t-BuOH/H₂O mixture ensures that both the organic substrates and the inorganic salts remain in solution. The immediate color change (blue to pale yellow/brown) visually validates the reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Cycloaddition: Stir the reaction at room temperature for 12 hours.
-
Isolation: Dilute with ice-cold water (10 mL). The bis-triazole product will precipitate. Filter, wash with cold water, and dry under a vacuum.
-
Validation Checkpoint: ¹H-NMR analysis of the crude product must show a distinct singlet around δ 8.0–8.5 ppm, corresponding to the triazolyl C-H proton, confirming the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
-
Quantitative Data & Reaction Parameters
The following table summarizes the expected yields and optimized conditions for synthesizing various library members based on the protocols described above.
| Scaffold / Core | Reactant | Click Pathway | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 4-Phenyl-1,2,4-triazole-3-thione | 1-(oxiran-2-ylmethyl)piperidine | Thiol-Epoxy | None | 50 | 4.0 | 88 |
| 5-Isobutyl-4-propyl-triazole | 1-(oxiran-2-ylmethyl)piperidine | Thiol-Epoxy | None | 50 | 4.0 | 68 |
| S-Propargyl-1,2,4-triazole | Phenyl azide | CuAAC | CuSO₄ / NaAsc | 25 | 12.0 | 85 - 92 |
| S-Propargyl-1,2,4-triazole | Fluorinated aryl azides | CuAAC | CuSO₄ / NaAsc | 25 | 12.0 | 81 - 89 |
Quality Control & Troubleshooting
-
Poor Yield in Cyclodehydration (Protocol 1): If the yield of the triazole core is low, the intramolecular cyclization may be incomplete. Ensure the pH is strictly maintained at 5.5–6.0 during precipitation; over-acidification can protonate the triazole nitrogens, increasing water solubility and preventing precipitation.
-
N-Alkylation Byproducts in Thiol-Epoxy Click (Protocol 2): The presence of N-alkylated byproducts indicates excessive heating or the unwanted presence of external strong bases. Strict adherence to 50 °C and relying solely on the anchimeric assistance of the piperidine nitrogen will maintain S-selectivity.
-
Incomplete CuAAC Reaction (Protocol 3): If starting materials remain after 12 hours, the Cu(I) catalyst may have oxidized back to Cu(II) due to excessive atmospheric oxygen. Degassing the t-BuOH/H₂O solvent mixture prior to the addition of sodium ascorbate will preserve the active Cu(I) species.
References
-
Petrosyan, Artyom V., et al. "Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring." Chemistry 7, no. 2 (2025): 53.[Link]
-
Ali, M., et al. "Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review." European Journal of Medicinal Chemistry (2024).[Link]
-
Virant, Miha, et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry (2021).[Link]
-
Dheer, D., et al. "Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry." Current Organic Chemistry (2017).[Link]
Technical Support Center: Purification Techniques for 1,2,4-Triazole-3-thione Derivatives
Welcome to the technical support center for the purification of 1,2,4-triazole-3-thione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this important class of heterocyclic compounds. The unique structural features of 1,2,4-triazole-3-thiones, including their potential for tautomerism and varied solubility, often present specific purification hurdles. This resource aims to equip you with the knowledge to overcome these challenges effectively.
Purification Workflow Overview
The selection of an appropriate purification strategy for 1,2,4-triazole-3-thione derivatives is contingent upon the physicochemical properties of the target compound and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: General purification workflow for 1,2,4-triazole-3-thione derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1,2,4-triazole-3-thione derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too effective, keeping the product in solution even at low temperatures. The compound may be too soluble in the recrystallization solvent. | Solvent System Modification: Try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the hot, saturated solution until slight turbidity is observed, then allow it to cool slowly.[1] Concentration Adjustment: The initial solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration before cooling.[1] Temperature Reduction: Cool the solution in an ice bath or refrigerator to maximize precipitation, but be aware that this may also cause some impurities to crash out.[1] |
| Compound Streaks or Remains at the Baseline During TLC/Column Chromatography | The eluent system is not polar enough to effectively move the compound up the stationary phase. The compound may be highly polar or exist as a salt. | Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Common solvent systems for 1,2,4-triazole derivatives include mixtures of hexane and ethyl acetate or chloroform and methanol.[1] Consider Acid-Base Modification: If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape and mobility. |
| Co-elution of Impurities During Column Chromatography | The polarity of the desired compound and a significant impurity are very similar. | Optimize Solvent System: Systematically screen different solvent systems using TLC. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for your target compound and maximizes the separation from impurities.[1] Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[2] |
| Formation of an Emulsion During Acid-Base Extraction | The organic and aqueous layers have similar densities, or surfactants are present. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[3] Alternatively, filtering the mixture through a pad of celite can help break the emulsion.[3] Allowing the mixture to stand for an extended period may also allow the layers to separate.[3] |
| Low Recovery After Acid-Base Extraction | Incomplete protonation or deprotonation of the triazole. The triazole salt may have some solubility in the organic layer. Incomplete precipitation upon neutralization. | Ensure Complete Protonation/Deprotonation: Check the pH of the aqueous layer to ensure it is sufficiently acidic (typically pH 1-2) or basic to fully convert the triazole to its salt form.[3] Perform Multiple Extractions: Repeat the extraction of the organic layer with fresh aqueous acid or base to ensure complete transfer of the target compound.[3] Maximize Precipitation: After neutralization, cool the aqueous solution in an ice bath to decrease the solubility of the product and maximize precipitation.[3] |
| Product Appears as an Oil Instead of a Solid | The compound has a low melting point or is impure. | Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the compound is insoluble and scratching the side of the flask with a glass rod. Further Purification: The oily nature may indicate the presence of impurities. Consider an additional purification step, such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2,4-triazole-3-thione derivatives?
A1: Common impurities can include unreacted starting materials, such as carboxylic acid hydrazides and isothiocyanates.[4] Additionally, side products from incomplete cyclization or alternative reaction pathways can be present. The synthesis of these compounds often involves multiple stages, including esterification, hydrazinolysis, and carbothioamide formation, each of which can introduce impurities.[5][6]
Q2: How do I choose the right purification method for my specific 1,2,4-triazole-3-thione derivative?
A2: The choice of purification method depends on the physical and chemical properties of your compound.[1]
-
Recrystallization is ideal for crystalline solids with good solubility differences between hot and cold solvents.[1][7]
-
Column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful for oily or amorphous solids.[1][7]
-
Acid-base extraction is effective for separating acidic or basic 1,2,4-triazole-3-thiones from neutral impurities.[3] The nitrogen atoms in the triazole ring generally confer basic properties.[3]
Q3: My 1,2,4-triazole-3-thione can exist in both thione and thiol tautomeric forms. How does this affect purification?
A3: The thione-thiol tautomerism can influence the compound's polarity and solubility. While the thione form is often dominant in the solid state and in neutral solutions, the presence of the thiol form can affect chromatographic behavior.[8] It is important to be aware of this possibility when analyzing TLC plates and chromatograms, as you may observe multiple spots or broader peaks. Spectroscopic methods like IR and NMR can help distinguish between the two forms.[8]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[1][2][8]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and identity of the purified compound.[1][8][9][10]
Q5: Are there any stability concerns I should be aware of during the purification of 1,2,4-triazole-3-thiones?
A5: 1,2,4-triazoles are generally stable aromatic compounds.[11] However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to degradation. It is always good practice to monitor your purification process by TLC to ensure the integrity of your compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which your 1,2,4-triazole-3-thione derivative is sparingly soluble at room temperature but highly soluble when heated.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.[1]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.[1] Add more solvent dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.3-0.5 and provides good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.[1]
-
Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3]
Protocol 3: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[3]
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl). Shake vigorously, venting frequently, and then allow the layers to separate.[3]
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the basic triazole.[3]
-
Neutralization: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH) until the solution is basic, which should cause the product to precipitate.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration. If the product separates as an oil or remains dissolved, extract the aqueous solution with an organic solvent.[3]
References
- Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Kavitha, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. World Journal of Advanced Research and Reviews.
- Kavitha, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. World Journal of Advanced Research and Reviews.
- Wojtanowski, K., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.
- Benchchem. Technical Support Center: Purification of 1,2,4-Triazole Derivatives.
- Benchchem. Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
- Andronova, V. L., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules.
- SIELC Technologies. (2018). Separation of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- on Newcrom R1 HPLC column.
- Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Kumar, R., & Kumar, S. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
- Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
- Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-thiosemicarbazides. Journal of the Serbian Chemical Society.
- Kumar, S., et al. (2015). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry.
- Sigma-Aldrich. Troubleshooting Purification Methods.
- Patent 0075459. (1983). Process for making triazoles.
- ResearchGate. (2021). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives.
- Meini, S., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules.
- ResearchGate. (2026). Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides.
- Scribd. Green Synthesis of Triazolidine-3-Thiones.
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES.
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
- ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- ResearchGate. (2018). Stability of 1,2,4-triazoles?.
- Damdoom, W. K., & Al-Jeilawi, R. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science.
- PMC. (n.d.). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
- Usiena air. (2026). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β- lactamase Inhibitors Showing Potent Synergistic Activ.
- European Patent Office. (n.d.). EP 0075459 A2 - Process for making triazoles.
- PubMed. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones.
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- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazole-3-thiones
Welcome to the Technical Support Center for heterocyclic functionalization. The alkylation of 1,2,4-triazole-3-thiones presents a classic chemoselectivity challenge in organic synthesis. Because these scaffolds possess multiple nucleophilic sites—specifically the N1, N2, N4 atoms, and the exocyclic sulfur atom—directing the reaction exclusively toward N-alkylation requires precise control over thermodynamic, kinetic, and steric parameters.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve high regioselectivity in your drug development workflows.
Mechanistic Workflow & Decision Matrix
Understanding the intrinsic reactivity of the 1,2,4-triazole-3-thione core is the first step in troubleshooting. The exocyclic sulfur atom is highly polarizable and generally more nucleophilic than the ring nitrogens. Consequently, under neutral or mildly alkaline conditions, S-alkylation is the kinetically favored pathway[1]. To force N-alkylation, chemists must bypass this kinetic preference using either thermodynamic forcing, specialized coupling reagents, or indirect protection strategies[2][3].
Workflow for directing regioselectivity in the alkylation of 1,2,4-triazole-3-thiones.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I obtaining predominantly S-alkylated products instead of my target N-alkylated isomer? A1: This is a kinetic phenomenon. In 1,2,4-triazole-3-thiones, the sulfur atom is soft and highly polarizable, making it the most reactive nucleophile toward standard alkyl halides under neutral or mildly alkaline conditions[1]. To shift the equilibrium toward N-alkylation, you must alter the reaction environment. You can achieve this by using strong bases (like DBU) in anhydrous solvents (like THF) to modify the nature of the triazolate anion[4], or by employing thermodynamic control (e.g., microwave irradiation at elevated temperatures).
Q2: How can I reliably force N-alkylation if direct methods keep failing? A2: The most robust workaround is the indirect S-protection strategy . By first reacting the thione with a benzyl halide, you temporarily block the sulfur atom (forming an S-benzyl derivative). Subsequent alkylation is then forced onto the N1 or N2 positions[3]. Steric hindrance from the bulky S-protecting group and the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom (often N2)[3][4].
Q3: Can I achieve direct N-alkylation without the extra steps of protection and deprotection? A3: Yes. The Mitsunobu reaction is highly effective for this. By reacting the 1,2,4-triazole-3-thione with an alcohol in the presence of triphenylphosphine (PPh3) and an azodicarboxylate (like DIAD), you take advantage of the acidity of the 5-membered heteroaromatic thiol to drive direct N-alkylation[2].
Q4: How do I definitively prove whether my isolated product is S-alkylated or N-alkylated? A4: The gold standard for structural elucidation in this context is a combination of NMR spectroscopy and computational chemistry. Comparing the experimentally observed 1 H and 13 C NMR chemical shifts of the α -methylene group of your product with theoretical shifts predicted by Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method provides highly reliable regiochemical assignment[1][5]. Alternatively, single-crystal X-ray diffraction offers absolute structural confirmation[3].
Quantitative Data Summary
The table below summarizes the expected regioselectivity and yields based on varying reaction conditions, demonstrating the causality between the chosen reagents and the final product architecture.
| Substrate | Alkylating Agent / Reagents | Conditions | Major Regioisomer | Expected Yield | Ref |
| 1,2,4-triazole-3-thione | Methallyl chloride | Neutral/Alkaline, RT | S-Alkylation | ~77% | [1] |
| 3-benzylsulfanyl-1,2,4-triazole | Dibromomethane | K 2 CO 3 , Acetone, Reflux | N1/N2-Alkylation | Varies (Steric dependent) | [3] |
| 1,2,4-triazole-3-thione | Primary Alcohol | PPh 3 , DIAD, THF, 0 °C to RT | N-Alkylation | Moderate to High | [2] |
| 1,2,4-triazole (General) | Alkyl Halide | DBU, Anhydrous THF, RT | N1/N4-Alkylation (90:10) | High | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your synthetic workflows, utilize the following step-by-step methodologies. Each protocol includes a built-in self-validation step to confirm success before proceeding to downstream applications.
Protocol A: Indirect N-Alkylation via S-Protection
Causality: Temporarily masking the highly nucleophilic sulfur atom forces the incoming electrophile to attack the secondary nucleophilic sites (N1 or N2).
-
S-Protection: Dissolve the 1,2,4-triazole-3-thione (1.0 eq) in ethanol. Add NaOH (1.0 eq) and benzyl bromide (1.0 eq). Stir at room temperature until complete consumption of the starting material. Isolate the S-benzyl intermediate.
-
N-Alkylation: Dissolve the S-protected intermediate (1.0 eq) in acetone. Add K 2 CO 3 (1.5 eq) and your target dihaloalkane or alkyl halide (1.2 eq)[3].
-
Heating: Reflux the mixture for 12-24 hours.
-
Purification: Separate the N1 and N2 regioisomers using silica gel column chromatography (gradient elution is critical due to similar polarities)[4].
-
Self-Validation Step: Run a comparative 1 H NMR. The α -methylene protons of the newly attached N-alkyl group will exhibit distinct chemical shifts compared to an S-alkylated derivative. Cross-reference these shifts against GIAO DFT calculations to definitively assign the N1 vs. N2 isomer[1].
Protocol B: Direct N-Alkylation via Mitsunobu Conditions
Causality: The Mitsunobu reaction leverages the pKa of the heteroaromatic thiol, activating the alcohol to undergo nucleophilic attack by the nitrogen, completely bypassing the kinetic preference for S-alkylation[2].
-
Preparation: In flame-dried glassware under an inert argon atmosphere, dissolve the 1,2,4-triazole-3-thione (1.0 eq), the target primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh 3 , 1.5 eq) in anhydrous THF[2][6].
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes to control the exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Purification: Concentrate the mixture in vacuo and purify via Medium Pressure Liquid Chromatography (MPLC)[6].
-
Self-Validation Step: Analyze the crude mixture via LC-MS. The absence of S-alkylation byproducts confirms the chemoselectivity of the Mitsunobu activation. Furthermore, the disappearance of the characteristic thiol/thione proton peak in the 1 H NMR spectrum confirms successful functionalization[2].
References
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. NIH.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Sci-Hub.
- Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. NIH.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS.
- Technical Support Center: Optimizing N-Alkyl
Sources
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- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub: are you are robot? [sci-hub.jp]
- 6. pubs.acs.org [pubs.acs.org]
stability analysis of 5-Methylidene-1,2,4-triazole-3-thione under various conditions
Technical Support Center: 5-Methylidene-1,2,4-triazole-3-thione
A Guide to Stability Analysis and Troubleshooting for Research & Development
Welcome to the technical support guide for 5-Methylidene-1,2,4-triazole-3-thione. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal understanding needed to design, execute, and troubleshoot stability studies effectively. This guide is structured as a series of questions you might encounter during your own experiments, providing in-depth answers, validated protocols, and the scientific reasoning behind them.
Part 1: General Handling, Storage, and Preliminary Observations
This section addresses the most common initial questions regarding the day-to-day handling and stability of 5-Methylidene-1,2,4-triazole-3-thione.
Q1: What are the ideal storage conditions for 5-Methylidene-1,2,4-triazole-3-thione to ensure long-term stability?
A1: To maximize shelf-life, the compound should be stored under conditions that minimize exposure to the primary drivers of degradation: light, heat, and moisture. The thione moiety and the exocyclic methylidene group are the most reactive sites.
-
Expertise & Experience: While the 1,2,4-triazole core is generally aromatic and stable[1][2], the thione (C=S) group is susceptible to oxidation, and the conjugated methylidene group can be prone to polymerization or isomerization upon exposure to light or heat. Therefore, standard "cold, dark, and dry" conditions are paramount.
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of potential thermal decomposition and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation of the thione group. |
| Light | Amber Vial / Opaque Container | Protects against photolytic degradation, which can cause desulfurization or isomerization.[3] |
| Form | Solid / Crystalline | Maximizes stability by reducing molecular mobility compared to solutions. Avoid storing in reactive solvents. |
Q2: I've dissolved my compound in DMSO for screening, but the solution is turning slightly yellow and I'm seeing a new peak in my LC-MS. What could be happening?
A2: This is a common observation and points towards solvent-mediated degradation, likely oxidation.
-
Trustworthiness: Dimethyl sulfoxide (DMSO), while a versatile solvent, is known to contain trace amounts of oxidizing impurities or can itself participate in oxidative reactions, especially upon prolonged storage or exposure to light and air. The thione group is readily oxidized, potentially forming a sulfine (S-oxide) intermediate, which can lead to further degradation products.[4] The appearance of a new, likely more polar, compound in your LC-MS supports this hypothesis.
-
Troubleshooting Steps:
-
Use Fresh Solvent: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
-
Inert Conditions: Prepare the solution under an inert atmosphere if possible.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and exposure to air.
-
Control Sample: Analyze a sample of the DMSO solvent alone ("vehicle control") by LC-MS to rule out solvent impurities as the source of the new peak.
-
Part 2: Troubleshooting Stability Under Forced Degradation Conditions
Forced degradation (or stress testing) is a critical step in drug development to understand a molecule's intrinsic stability.[5][6] This section addresses issues that arise during these studies.
Q3: My compound shows significant degradation under acidic conditions (0.1 M HCl) but seems very stable in basic conditions (0.1 M NaOH). Why the difference?
A3: This behavior is rooted in the electronic nature of the heterocyclic system. The 1,2,4-triazole ring contains basic nitrogen atoms that can be protonated under acidic conditions.
-
Expertise & Experience: Protonation of the triazole ring can disrupt its aromaticity and make adjacent bonds more susceptible to nucleophilic attack by water (hydrolysis). The exocyclic methylidene group, being an electron-rich double bond, could also be a site for acid-catalyzed hydration or rearrangement. Conversely, in basic media, the thione group can be deprotonated to form a thiolate anion. This anion is resonance-stabilized within the heterocyclic ring, which can significantly increase the molecule's resistance to hydrolytic degradation.[7]
Q4: I'm performing an oxidative stability test with 3% hydrogen peroxide and I'm losing my parent compound peak entirely, seeing multiple new peaks in the HPLC. What are the likely degradation products?
A4: The thione group is highly susceptible to oxidation, and H₂O₂ is a potent oxidizing agent. The degradation likely proceeds through a cascade of oxidative events.
-
Authoritative Grounding: The primary site of oxidation is the sulfur atom of the thione group. Research on thione oxidation confirms a typical pathway proceeds from the thione to a sulfine (thione S-oxide) , which is often unstable.[4][8] This can be further oxidized to the corresponding oxo-analog (ketone) , effectively replacing the C=S with a C=O. Additionally, harsh oxidation can lead to ring-opening or desulfurization reactions.[3][9]
-
Proposed Degradation Pathway:
-
Thione → Sulfine: Initial oxidation of the sulfur atom.
-
Sulfine → Oxo-analog: Further oxidation and elimination of sulfur monoxide (SO).
-
Side Reactions: Potential oxidation of the methylidene double bond or the triazole ring itself under harsh conditions.
-
Below is a diagram illustrating this primary oxidative pathway.
Caption: Potential oxidative degradation pathway of the thione moiety.
Q5: My photostability assay (ICH Q1B conditions) resulted in a loss of the parent compound and the formation of a major product with a significantly lower molecular weight. What is the likely mechanism?
A5: The most probable mechanism is photolytic desulfurization.
-
Expertise & Experience: Heterocyclic thiones are known to undergo photochemical reactions upon irradiation with UV light.[3] A common pathway is the cleavage of the C=S bond, leading to the extrusion of a sulfur atom and the formation of the corresponding non-thione analog. In your case, this would be 5-Methylidene-1,2,4-triazole. This is consistent with observing a major degradation product with a molecular weight that is approximately 32 Da less than the parent compound (the mass of a sulfur atom).
Part 3: Experimental Protocols & Methodologies
This section provides actionable, step-by-step protocols for conducting a comprehensive forced degradation study.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to stress testing, ensuring that you generate meaningful and interpretable data. The goal is to achieve 5-20% degradation, which is sufficient to identify likely degradants without completely consuming the parent compound.[10]
Step 1: Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of 5-Methylidene-1,2,4-triazole-3-thione in a suitable solvent (e.g., Acetonitrile or Methanol). Ensure the solvent is inert and does not interfere with analysis.
Step 2: Application of Stress Conditions
-
For each condition, mix your stock solution with the stressor solution, typically in a 1:1 ratio. Include a control sample stored under ambient conditions.
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Reagents & Conditions | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 6, 24, 48 hours | To assess stability in acidic environments (e.g., stomach).[11] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 6, 24, 48 hours | To assess stability in basic environments (e.g., intestine).[11] |
| Oxidation | 3% H₂O₂, Room Temp | 2, 6, 24 hours | To simulate oxidative stress.[9][11] |
| Thermal | 80°C (in solution) | 24, 48, 72 hours | To evaluate intrinsic thermal stability.[12] |
| Photolytic | Solid & Solution, ICH Q1B Option 2 | Overall illumination ≥1.2 million lux hours and ≥200 W h/m² | To determine light sensitivity.[13] |
Step 3: Sample Quenching and Preparation
-
Hydrolysis: At each time point, withdraw an aliquot and neutralize it. For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add equimolar HCl. This stops the degradation reaction.
-
All Samples: Dilute the quenched samples with your mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).
Step 4: Analysis
-
Analyze all samples (including time-zero and control samples) using a stability-indicating HPLC-UV method.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the parent peak is not co-eluting with degradants.
-
Submit samples with significant degradation for LC-MS analysis to identify the mass of the degradation products.
The entire workflow can be visualized as follows:
Caption: Workflow for a comprehensive forced degradation study.
References
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]
-
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
-
Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available at: [Link]
-
Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences. Available at: [Link]
-
Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available at: [Link]
-
Enzyme-Catalyzed Oxidative Degradation of Ergothioneine. PubMed. Available at: [Link]
-
2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PMC. Available at: [Link]
-
Preparation of N-unsubstituted 1,2,4-Triazoles by photolysis of 1,2,4-Triazoline-3-thiones. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Science Publishing Group. Available at: [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. PMC. Available at: [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][14][15]triazole-6(5H)-ones as Possible Anticancer Agents. PMC. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Potent 1,2,4-Triazole-3-thione Radical Scavengers Derived from Phenolic Acids: Synthesis, Electrochemistry, and Theoretical Study. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. SciSpace. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Stability of 1,2,4-triazoles?. ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available at: [Link]
-
Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. Available at: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC. Available at: [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Available at: [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Sci-Hub. Available at: [Link]
-
Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journals. Available at: [Link]
-
KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. Available at: [Link]
Sources
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- 4. Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. ijrpns.com [ijrpns.com]
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- 8. 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Catalyzed Oxidative Degradation of Ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
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- 13. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 14. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]
- 15. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Refining Spectroscopic Characterization Methods for Complex Triazole Derivatives
Welcome to the Technical Support Center for the spectroscopic characterization of complex triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these versatile heterocyclic compounds. Here, we move beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in established scientific principles.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of triazole derivatives. However, the unique electronic and structural properties of these compounds can lead to a variety of spectral challenges.
Frequently Asked Questions & Troubleshooting
Q1: Why are the NMR signals for my triazole derivative unexpectedly broad?
Broadening of NMR signals can be a significant hurdle in assigning the structure of your triazole derivative. The underlying causes are often multifactorial, stemming from chemical exchange processes, molecular aggregation, or the presence of paramagnetic impurities.[1][2]
-
Causality & Diagnosis:
-
Chemical Exchange: Protons attached to or near the triazole nitrogen atoms can undergo chemical exchange, particularly the triazole C-H proton which can be acidic.[3] This exchange can be with residual water or acidic impurities in the NMR solvent, leading to a broadened signal or its complete disappearance.[3][4] Labile protons on substituents (e.g., -OH, -NH) will also readily exchange.
-
Molecular Aggregation: Triazole derivatives, especially those with long aliphatic chains or aromatic moieties, can self-assemble or aggregate at higher concentrations. This restricted molecular tumbling is a common cause of peak broadening.[3][5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual copper or ruthenium catalyst) can cause significant line broadening.
-
-
Step-by-Step Troubleshooting Protocol:
-
Assess Sample Purity: Re-purify your sample to remove any residual starting materials, byproducts, or catalysts.[3]
-
Concentration-Dependent Study: Acquire NMR spectra at different concentrations. If peaks sharpen upon dilution, aggregation is the likely culprit.[3][6]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help differentiate between exchange processes and other causes of broadening.[3] Lowering the temperature may slow down dynamic exchange processes, resulting in sharper signals.[3]
-
Solvent Change: Switching to a different deuterated solvent can alter aggregation behavior and hydrogen bonding interactions.[3][6][7] For instance, a switch from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can disrupt intermolecular hydrogen bonds.[3]
-
Acid/Base Addition: For broadening caused by exchange with acidic or basic impurities, adding a drop of a suitable acid (like TFA) or base (like anhydrous K₂CO₃) can sometimes sharpen the signals by shifting the equilibrium.[8]
-
Use of Dry Solvents: To minimize exchange with water, use a scrupulously dry NMR solvent.[3]
-
Q2: I'm struggling to differentiate between 1,4- and 1,5-disubstituted triazole regioisomers. How can NMR help?
The "click chemistry" reaction, while highly efficient, can sometimes yield a mixture of 1,4- and 1,5-disubstituted triazoles, especially when not using a copper(I) catalyst.[9] Distinguishing between these isomers is crucial and can be definitively achieved using 2D NMR techniques.
-
Key Spectroscopic Differences:
-
¹H NMR: The chemical shift of the triazole C-H proton can sometimes offer a clue, with the proton of the 1,4-isomer often being more shielded (at a lower ppm value) than that of the 1,5-isomer.[10] However, this is not always a reliable diagnostic tool on its own.
-
¹³C NMR: The chemical shifts of the triazole ring carbons can also differ between the two isomers. For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal is often found in the range of 122.7 to 124.8 ppm.[3]
-
-
Definitive 2D NMR Approach:
-
Experimental Workflow for Regioisomer Assignment:
Workflow for differentiating triazole regioisomers using NMR.
Q3: The signals for the long aliphatic chain in my triazole derivative are overlapping and unassignable. What should I do?
Long aliphatic chains in complex triazoles present a significant challenge in ¹H NMR due to severe signal overlap of the chemically similar methylene (-CH₂) groups, typically in the 1.2-1.6 ppm region.[3]
-
Solution: 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment helps identify protons that are coupled to each other (typically on adjacent carbons). This allows you to "walk" along the aliphatic chain, differentiating adjacent methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the carbon it is directly attached to.[3][9] This is incredibly useful for resolving overlapping proton signals by spreading them out according to the ¹³C chemical shifts.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): As mentioned before, HMBC shows longer-range correlations and can help connect fragments of the molecule, including assigning protons and carbons in the aliphatic chain relative to the triazole ring or other functional groups.
-
| Technique | Information Provided | Application for Aliphatic Chains |
| 1D ¹H NMR | Basic proton chemical shifts and multiplicities. | Often insufficient due to signal overlap.[3] |
| COSY | Shows proton-proton couplings (³JHH). | Helps to trace the connectivity of the chain. |
| HSQC | Shows direct one-bond proton-carbon correlations. | Resolves overlapping proton signals based on the carbon chemical shifts.[3][9] |
| HMBC | Shows two- and three-bond proton-carbon correlations. | Confirms assignments and links the chain to the rest of the molecule.[3][9] |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the molecular weight and probing the structure of triazole derivatives through fragmentation analysis. The choice of ionization technique is critical for obtaining meaningful data.[11]
Frequently Asked Questions & Troubleshooting
Q1: I am not observing the molecular ion peak for my triazole derivative. What could be the issue?
The absence of a molecular ion peak can be frustrating but is often explainable by the choice of ionization method and the inherent stability of the compound.
-
Causality & Diagnosis:
-
Hard Ionization Techniques: Electron Ionization (EI) is a "hard" technique that imparts a lot of energy to the molecule, often causing extensive fragmentation and making the molecular ion peak weak or absent.[12]
-
In-source Fragmentation: Even with "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in-source fragmentation can occur if the instrument parameters (e.g., fragmentor or capillary voltage) are set too high.[12]
-
Analyte Instability: Some complex triazole derivatives may be inherently unstable and readily fragment upon ionization.
-
-
Step-by-Step Troubleshooting Protocol:
-
Switch to a Soft Ionization Technique: If using EI, switch to ESI or APCI. ESI is generally preferred for polar triazoles as it is a very soft technique that often preserves the molecular ion.[11]
-
Optimize ESI/APCI Source Conditions: Systematically reduce the fragmentor voltage, capillary voltage, and source temperature to minimize in-source fragmentation.[13][14]
-
Check for Adduct Formation: In ESI, instead of the protonated molecule [M+H]⁺, you might be forming adducts with salts present in your sample or mobile phase, such as [M+Na]⁺ or [M+K]⁺. Look for peaks at M+23 and M+39.
-
Consider the Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. For ESI, using a mobile phase with a small amount of formic acid or ammonium acetate can improve the formation of [M+H]⁺ ions.[12][14]
-
Q2: How do I interpret the fragmentation pattern of my 1,2,4-triazole derivative?
The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature and position of its substituents.[12][15]
-
Common Fragmentation Pathways:
-
Ring Cleavage: A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of neutral molecules like HCN or N₂.[12][16]
-
Loss of Substituents: The substituents on the triazole ring can be lost as radicals or neutral molecules, and these fragmentation patterns can be diagnostic.[12]
-
Rearrangements: McLafferty rearrangements can occur in derivatives with suitable side chains.[15]
-
-
Interpreting the Spectrum:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the fragment ions. This allows you to determine their elemental composition and propose plausible structures.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and induce further fragmentation in a collision cell. This helps to establish fragmentation pathways and confirm structural assignments.[17]
-
Comparative Analysis: Compare the fragmentation pattern of your unknown compound with that of known, structurally related triazole derivatives.[16]
-
-
Generalized Fragmentation Workflow:
Workflow for interpreting mass spectra of triazoles.
Section 3: UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for studying the photophysical properties of triazole derivatives, which are often of interest in materials science and as biological probes.
Frequently Asked Questions & Troubleshooting
Q1: My triazole derivative shows very weak or no fluorescence. What are the possible reasons?
While many triazole derivatives are fluorescent, several factors can lead to weak emission or complete fluorescence quenching.
-
Causality & Diagnosis:
-
Solvent Effects: The polarity of the solvent can have a profound impact on fluorescence. In some cases, fluorescence can be quenched in protic or highly polar solvents due to processes like photoinduced proton transfer.[18] Conversely, some triazoles exhibit enhanced fluorescence in more polar environments.[19]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorescent molecules, including triazoles, can aggregate, which often leads to self-quenching and a decrease in fluorescence intensity.[20][21]
-
Intramolecular Processes: The presence of certain functional groups or specific structural arrangements can lead to non-radiative decay pathways that compete with fluorescence, such as excited-state intramolecular proton transfer (ESIPT) or internal charge transfer (ICT).[22]
-
Presence of Quenchers: Impurities in the sample or solvent can act as fluorescence quenchers.
-
-
Step-by-Step Troubleshooting Protocol:
-
Solvent Screening: Measure the fluorescence spectrum in a range of solvents with varying polarities to assess the impact of the solvent environment.[23]
-
Concentration-Dependent Study: Acquire fluorescence spectra at a series of concentrations. If fluorescence intensity decreases at higher concentrations, ACQ is likely occurring.[20]
-
Purify the Sample: Ensure the sample is free from any impurities that could be acting as quenchers.
-
pH Dependence: If your triazole derivative has ionizable groups, measure the fluorescence at different pH values, as protonation/deprotonation can significantly alter the electronic structure and fluorescence properties.
-
Q2: I am observing a significant shift in the absorption or emission maximum of my triazole derivative when I change the solvent. Why does this happen?
This phenomenon, known as solvatochromism, is common for molecules where the ground and excited states have different polarities.
-
Scientific Explanation:
-
Bathochromic (Red) Shift: A shift to longer wavelengths. This typically occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[24]
-
Hypsochromic (Blue) Shift: A shift to shorter wavelengths. This is observed when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap for the transition.[25]
-
-
Practical Implications:
-
The solvatochromic behavior of your triazole derivative can provide valuable information about its electronic structure and the nature of its excited states.
-
By systematically studying the effect of solvent polarity, you can tune the photophysical properties of your compound for specific applications.
-
| Solvent Change | Observed Shift | Interpretation |
| Non-polar to Polar | Red Shift (Bathochromic) | Excited state is more polar than the ground state. |
| Non-polar to Polar | Blue Shift (Hypsochromic) | Ground state is more polar than the excited state. |
Section 4: Best Practices for Sample Preparation
The quality of your spectroscopic data is fundamentally dependent on the quality of your sample preparation.[26]
-
Purity is Paramount: Ensure your sample is as pure as possible. Impurities can introduce extraneous signals in NMR, suppress ionization in MS, and act as quenchers in fluorescence spectroscopy.[9][27]
-
Solvent Selection:
-
NMR: Use high-quality deuterated solvents and consider their potential for interaction with your analyte.[3]
-
MS: Use volatile solvents and buffers (e.g., formic acid, ammonium acetate) to avoid contamination of the instrument.[27] Avoid non-volatile salts like NaCl or K₃PO₄.[27]
-
UV-Vis/Fluorescence: Use spectroscopic grade solvents that are transparent in the wavelength range of interest.
-
-
Concentration Matters: Prepare samples at an appropriate concentration for the technique being used. For MS, start with low concentrations to avoid detector saturation.[27] For NMR, be mindful of potential aggregation at high concentrations.[3]
-
Filtration/Centrifugation: Before analysis, especially for LC-MS and NMR, centrifuge or filter your sample to remove any particulate matter that could clog tubing or interfere with the measurement.[27]
By understanding the underlying principles of these spectroscopic techniques and employing a systematic, evidence-based approach to troubleshooting, you can overcome the challenges associated with the characterization of complex triazole derivatives and obtain high-quality, interpretable data.
References
-
Aslam MS, et al. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. 2015. Available from: [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Available from: [Link]
-
Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters. 2006. Available from: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. 2025. Available from: [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available from: [Link]
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Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. 2021. Available from: [Link]
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Amphiphilic Fluorescein Triazoles: Synthesis and Visible-Light Catalysis in Water. MDPI. 2024. Available from: [Link]
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Fluorescence of Hydroxyphenyl-Substituted “Click” Triazoles. ACS Publications. 2018. Available from: [Link]
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Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon. 2025. Available from: [Link]
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The fluorescence quenching experiment of compounds. ResearchGate. Available from: [Link]
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Optimization of the detection conditions for the series of 1,2,4-triazole-3-thiones for fia-esi-ms. ResearchGate. Available from: [Link]
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LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. 2025. Available from: [Link]
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Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. RSC Publishing. 2022. Available from: [Link]
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Why might an NMR spectrum show broad peaks?. TutorChase. Available from: [Link]
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Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System. ACS Publications. 2011. Available from: [Link]
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Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PMC. Available from: [Link]
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Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. Available from: [Link]
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Karpenko YV, et al. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University. 2025. Available from: [Link]
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UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in... ResearchGate. Available from: [Link]
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Click and shift: the effect of triazole on solvatochromic dyes. RSC Publishing. 2025. Available from: [Link]
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Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. 2015. Available from: [Link]
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1H NMR Broad peaks. Chemistry Stack Exchange. 2015. Available from: [Link]
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The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. 2025. Available from: [Link]
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Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. PMC. Available from: [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]
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Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. PMC. Available from: [Link]
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Sample Preparation Guidelines. Analytical Instrumentation Center. Available from: [Link]
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Amphiphilic Fluorescein Triazoles: Synthesis and Visible Light Catalysis in Water. Preprints.org. 2024. Available from: [Link]
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Investigation on silver complexes of novel 1,2,3-triazole linked crown ethers by NMR analysis. Indian Academy of Sciences. Available from: [Link]
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Effect of Solvent. Chemistry LibreTexts. 2023. Available from: [Link]
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Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. ACS Publications. 2024. Available from: [Link]
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How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. 2015. Available from: [Link]
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Luminescence of 1,3,6-trisubstituted pyrazolo[3,4-d][3][12][16]triazoles. Springer. Available from: [Link]
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Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. ResearchGate. Available from: [Link]
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Why are my NMR signals unexpectedly broad???. Reddit. 2025. Available from: [Link]
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What is Effect of Solvent on UV Absorption Spectra. YouTube. 2019. Available from: [Link]
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The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal. 2025. Available from: [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. 2023. Available from: [Link]
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Triazole Functionalization Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center for Triazole Functionalization. Regioselectivity remains one of the most persistent challenges in heterocyclic chemistry, particularly for 1,2,3- and 1,2,4-triazoles, due to their ambident nucleophilic character and multiple reactive C–H sites. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve single-regioisomer functionalization.
Section 1: Overcoming N1/N2 Mixtures in 1,2,3-Triazole N-Alkylation
Q: I am trying to synthesize an N2-alkylated 1,2,3-triazole, but my direct alkylation yields a difficult-to-separate mixture of N1 and N2 isomers. How can I drive the reaction exclusively to the N2 product?
A: Direct functionalization of simple NH-1,2,3-triazoles typically yields mixtures with poor N2-selectivity because N1-alkylation is kinetically favored[1]. To achieve high N2-selectivity, you must shift your reaction conditions from kinetic to thermodynamic control.
Mechanistic Causality: The N2-alkylated 1,2,3-triazole is thermodynamically more stable than the N1-isomer by approximately 3.65 kcal/mol[1]. By employing an oxidative cross-dehydrogenative coupling (CDC) strategy with an oxidant like (Diacetoxyiodo)benzene (PIDA), the initially formed N1-isomer undergoes in situ isomerization to the more stable N2-isomer when the system is given enough thermal energy to reach thermodynamic equilibrium[1].
Caption: Thermodynamic control pathway driving N1 to N2 isomerization via PIDA.
Self-Validating Protocol: N2-Selective Alkylation via CDC-Isomerization
-
Setup: In a dry reaction vial, add the NH-1,2,3-triazole (1.0 equiv) and the ether/alkylating agent (used as solvent or 10 equiv in a non-participating solvent).
-
Oxidant Addition: Add PIDA (1.0 to 1.5 equiv).
-
Validation Check: The suspension should transition to a homogeneous solution, indicating active complexation.
-
-
Heating: Stir the mixture at 80 °C for 12–24 hours.
-
Causality: Heat is strictly required to overcome the activation barrier for the N1-to-N2 isomerization[1].
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant, extract with EtOAc, and purify via column chromatography.
Section 2: C–H Arylation of 1,2,3-Triazoles (C4 vs C5)
Q: My cross-coupling attempts to arylate the triazole ring require pre-halogenated starting materials. Is there a way to directly and regioselectively arylate the C5 position of a 1,4-disubstituted 1,2,3-triazole?
A: Yes. While traditional methods require prefunctionalized halotriazoles, transition metal-catalyzed direct C–H functionalization streamlines this process[2]. You can achieve exclusive C5-arylation using a Palladium-catalyzed system.
Mechanistic Causality: The regioselectivity is driven by an electrophilic palladation pathway rather than a concerted metalation-deprotonation (CMD) or Heck-type mechanism[2]. The electron-rich nature of the C5 position in 1,4-disubstituted triazoles makes it the preferential site for electrophilic attack by the Pd(II) species generated from Pd(OAc)₂ and the aryl bromide[2].
Table 1: Effect of Catalyst and Base on C5-Arylation Yields and Regioselectivity
| Catalyst System (5 mol%) | Base (2 equiv) | Solvent | Temperature | Regioselectivity (C5:C4) | Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 100 °C | Mixture | < 20% |
| Pd(PPh₃)₂Cl₂ | TBAA | NMP | 100 °C | > 99:1 | 85% |
| Pd(OAc)₂ | TBAA | NMP | 100 °C | > 99:1 | 92% |
(Note: Data synthesized from standard Pd-catalyzed direct arylation optimizations[2]. TBAA = Tetrabutylammonium acetate).
Self-Validating Protocol: Direct Pd-Catalyzed C5-Arylation
-
Preparation: Combine 1,4-disubstituted 1,2,3-triazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and TBAA (2.0 equiv) in a Schlenk tube[2].
-
Solvent Addition: Add anhydrous NMP (N-Methyl-2-pyrrolidone).
-
Causality: NMP stabilizes the Pd intermediate and enhances the solubility of the acetate base, which is crucial for the proton abstraction step[2].
-
-
Reaction: Heat at 100 °C under an argon atmosphere for 14 hours.
-
Validation Check: Monitor by TLC/LC-MS. The complete consumption of the aryl bromide with a single new, highly UV-active spot indicates successful, regioselective C5-arylation.
Section 3: Controlling Regioselectivity in 1,2,4-Triazole N-Alkylation
Q: Alkylating 1,2,4-triazoles always gives me a mixture of N1 and N4 substituted products. How can I selectively target the N1 position?
A: The nitrogen atoms of the 1,2,4-triazole ring are highly nucleophilic. In unsubstituted 1,2,4-triazoles, electrophilic attack can occur at N1, N2, or N4, heavily influenced by the base, solvent, and electrophile[3].
Mechanistic Causality: Using a strong base (like NaH) leads to poor selectivity due to the formation of a highly reactive, "naked" triazolide anion. Employing a weakly nucleophilic, bulky base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a good leaving group (e.g., tosylate) directs the S_N2 alkylation preferentially to the less sterically hindered N1 position[3][4].
Caption: Influence of base selection on N1 vs N4 regioselectivity in 1,2,4-triazoles.
Self-Validating Protocol: N1-Alkylation of 1,2,4-Triazole
-
Activation: To a solution of 1,2,4-triazole (1.0 equiv) in THF, add DBU (1.1 equiv)[3].
-
Validation Check: A slight exotherm indicates the successful formation of the DBU-triazole complex.
-
-
Alkylation: Add the alkyl halide or tosylate (1.0 equiv) dropwise at room temperature[3].
-
Monitoring: Stir until the starting material is consumed (typically 4–8 hours).
-
Isolation: Quench with water, extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify via column chromatography[3].
Section 4: Avoiding Triazole Metalation During Aryl Ring Functionalization
Q: I need to functionalize the aryl ring of a 1-aryl-1,2,3-triazole via ortho-metalation, but the base keeps deprotonating the triazole ring instead. How do I achieve ortho-selectivity on the aryl ring?
A: Competitive metalation of the more acidic heterocycle (e.g., the C5 position of the triazole) is a classic failure mode[5]. The solution is to use a tailored, sterically hindered magnesium amide base.
Mechanistic Causality: Standard lithium bases (like n-BuLi or LDA) are too small and highly reactive, leading to deprotonation at the most thermodynamically acidic site (the triazole C5 proton). By using TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), the massive steric bulk of the TMP ligand prevents it from attacking the triazole ring. Instead, it selectively coordinates and deprotonates the less hindered ortho-position of the aryl ring at room temperature[5].
Self-Validating Protocol: Regioselective Ortho-Magnesiation
-
Reagent Prep: Prepare or obtain a solution of TMPMgBu in hydrocarbon solvents[5].
-
Metalation: Add TMPMgBu (1.2 equiv) to a solution of the 1-aryl-1,2,3-triazole in a hydrocarbon/THF mixture at room temperature.
-
Validation Check: Quench a small 0.1 mL aliquot with D₂O and analyze via ¹H-NMR. You should observe >95% deuterium incorporation at the ortho-aryl position while the triazole protons remain completely intact[5].
-
Functionalization: Proceed immediately with Pd-catalyzed cross-coupling or electrophile trapping.
References
-
Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control Source: ACS Publications URL:[Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles Source: Organic Chemistry Portal / Org. Lett. 2007 URL:[Link]
-
Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets Source: Nature Communications (PubMed) URL:[Link]
-
Regioselective 1H-1,2,4 Triazole alkylation Source: Slideshare URL:[Link]
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- 5. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of 1,2,4-Triazole-3-thione Inhibitors
The 1,2,4-triazole-3-thione scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic motif is a key pharmacophore in a multitude of therapeutic agents, demonstrating activities that span antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory domains.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-3-thione derivatives, with a specific focus on their role as enzyme inhibitors. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization of this potent class of molecules.
The Versatile Pharmacophore: Understanding the 1,2,4-Triazole-3-thione Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding allow for strong and selective interactions with a variety of biological targets.[3][4] The addition of a thione group at the 3-position is often crucial for the observed biological activity.[4] This core structure can exist in thione-thiol tautomeric forms, a property that can influence its interaction with biological targets, particularly metalloenzymes where the thiol form can coordinate with metal ions in the active site.[5]
Derivatives of 1,2,4-triazole-3-thione have shown significant inhibitory activity against a range of enzymes, including urease, α-glucosidase, various kinases, and metallo-β-lactamases.[6][7][8][9] The exploration of SAR in these derivatives has revealed that the nature and position of substituents on the triazole ring are critical determinants of their inhibitory potency and selectivity.[3]
Key Structure-Activity Relationships of 1,2,4-Triazole-3-thione Inhibitors
The inhibitory potential of 1,2,4-triazole-3-thione derivatives can be finely tuned by strategic modifications at the N4 and C5 positions of the triazole ring. The following diagram illustrates the key positions for substitution and their general influence on activity.
Caption: General SAR of 1,2,4-Triazole-3-thione Inhibitors.
Substitutions at the N4-Position
The substituent at the N4-position of the 1,2,4-triazole ring plays a significant role in modulating the inhibitory activity. Both the nature and size of the substituent can influence the compound's interaction with the target enzyme.
-
Aromatic Substituents: The presence of an aryl group at the N4-position is a common feature in many potent inhibitors. The electronic properties of this aryl ring are critical. For instance, in a series of urease inhibitors, compounds with dimethylphenyl groups at the N4 position, such as 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited potent urease inhibitory activities.[10]
-
Alkyl and Arylalkyl Substituents: The length and composition of an alkyl or arylalkyl chain at the N4-position can also impact activity. In the context of metallo-β-lactamase inhibitors, the presence of an arylalkyl substituent at this position was found to be favorable, with some compounds exhibiting micromolar to submicromolar inhibition of VIM-type MBLs.[11]
Substitutions at the C5-Position
The C5-position offers another critical site for modification, directly influencing the inhibitor's binding affinity and specificity for the target enzyme.
-
Aromatic and Heterocyclic Rings: A wide variety of aromatic and heterocyclic rings have been introduced at the C5-position. The nature of these rings and their substituents significantly affects the inhibitory potency. For example, in a series of α-amylase and α-glucosidase inhibitors, the integration of a carbazole moiety with the 1,2,4-triazole-3-thione ring demonstrated significant potential in enhancing inhibitory activity.[7] Furthermore, the presence of electron-donating groups on the C5-aryl ring, such as hydroxyl (-OH) and methoxy (-OCH3), has been shown to enhance antimicrobial and antitumor activities.[3][12] Conversely, electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can also influence binding to biological targets.[3][12]
-
Impact of Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as a thiadiazole ring to form a[4][6][13]triazolo[3,4-b][3][4][6]thiadiazole system, has led to the discovery of potent and selective c-Met kinase inhibitors.[14] This highlights the potential of creating more rigid and conformationally constrained analogs to enhance binding affinity.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities (IC50 values) of selected 1,2,4-triazole-3-thione derivatives against various enzyme targets, providing a comparative overview of their potency.
| Compound ID | Target Enzyme | N4-Substituent | C5-Substituent | IC50 (µM) | Reference |
| 4d | Jack Bean Urease | 4-Chlorophenyl | α-Hydroxybenzyl | 16.1 ± 0.12 | [6] |
| 5b | Jack Bean Urease | 4-Methylphenyl | α-Hydroxybenzyl | 18.9 ± 0.188 | [6] |
| 5d | Jack Bean Urease | 4-Chlorophenyl | α-Hydroxybenzyl | 16.7 ± 0.178 | [6] |
| 8d | Jack Bean Urease | 2,4-Dimethylphenyl | 3-Nitrophenyl | Potent | [10] |
| 8e | Jack Bean Urease | 2,3-Dimethylphenyl | Phenyl | Potent | [10] |
| 5b | Jack Bean Urease | 4-Amino | 3,4-Dimethoxybenzyl | 0.85 ± 0.02 | [15] |
| C5f | α-Amylase | Carbazole-linked | - | 0.56 | [7] |
| C5o | α-Amylase | Carbazole-linked | - | 0.53 | [7] |
| C5f | α-Glucosidase | Carbazole-linked | - | 11.03 | [7] |
| C5r | α-Glucosidase | Carbazole-linked | - | 13.76 | [7] |
| HD2 | DCN1 | Complex | Complex | 0.00296 | [16][17] |
| 7d | c-Met Kinase | Fused Thiadiazole | Complex | 0.00202 | [14] |
Experimental Protocols
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
A common and efficient method for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazide intermediates.[3][18]
Caption: General synthetic workflow for 1,2,4-triazole-3-thiones.
Step-by-Step Protocol:
-
Thiosemicarbazide Synthesis: An appropriate acid hydrazide is reacted with an aryl isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazide derivative.
-
Cyclization: The synthesized thiosemicarbazide is then subjected to base-catalyzed dehydrative cyclization.[10] This is typically achieved by refluxing the thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide (e.g., 4N NaOH).[10]
-
Purification: The resulting 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is then purified, often by recrystallization from a suitable solvent, to yield the final product.
In Vitro Urease Inhibition Assay
The inhibitory activity of the synthesized compounds against urease is commonly determined using a spectrophotometric method that measures the production of ammonia.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: A solution of Jack Bean Urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). A solution of urea (the substrate) is also prepared in the same buffer.
-
Inhibitor Preparation: The test compounds (inhibitors) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations.
-
Assay Procedure:
-
A mixture of the enzyme solution and the inhibitor solution (or solvent for control) is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the urea solution.
-
The reaction mixture is incubated for another specific period (e.g., 10 minutes) at the same temperature.
-
The amount of ammonia produced is determined by the indophenol method. This involves adding phenol reagent (alkaline phenol and sodium nitroprusside) and sodium hypochlorite solution to the reaction mixture, followed by incubation to allow for color development.
-
-
Data Analysis: The absorbance of the resulting blue-colored indophenol is measured spectrophotometrically (e.g., at 625 nm). The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.
Conclusion and Future Directions
The 1,2,4-triazole-3-thione scaffold remains a highly privileged structure in the development of potent enzyme inhibitors. Structure-activity relationship studies have consistently demonstrated that strategic modifications at the N4 and C5 positions are key to modulating potency and selectivity. The thione group at the C3 position is generally considered essential for activity, likely due to its ability to interact with enzyme active sites, including metal cofactors.
Future research in this area should continue to explore novel substitutions and the fusion of the triazole ring with other heterocyclic systems to create more potent and selective inhibitors. The development of quantitative structure-activity relationship (QSAR) models, as has been done for DCN1 inhibitors, can further aid in the rational design of new derivatives with improved pharmacological profiles.[19] The synthesis of diverse libraries of these compounds, coupled with high-throughput screening against a wide range of biological targets, will undoubtedly lead to the discovery of new therapeutic agents.
References
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Kumar, A., et al. (2017). Synthesis and biological evaluation of 1,2,4-triazole-3-thione and 1,3,4-oxadiazole-2-thione as antimycobacterial agents. PubMed. [Link]
-
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Khan, K. M., et al. (2010). Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid. Taylor & Francis Online. [Link]
-
Khan, K. M., et al. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]
-
RSC Publishing. (2022). Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. New Journal of Chemistry. [Link]
-
Khan, K. M., et al. (2012). Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives. SciELO. [Link]
-
ResearchGate. (2024). Investigation of the Properties of 1,2,4‐Triazole‐3‐thione Schiff Base Derivatives by Urease Inhibition as Therapeutic or Agrochemical Candidate Molecules. ResearchGate. [Link]
-
ACS Publications. (2024). Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. [Link]
-
Bio-Byword Scientific Publishing. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Bio-Byword Scientific Publishing. [Link]
-
Zaporizhzhia State Medical and Pharmaceutical University. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporizhzhia State Medical and Pharmaceutical University. [Link]
-
ACS Publications. (2024). Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]
-
National University of Pharmacy. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. National University of Pharmacy. [Link]
-
SciSpace. (2020). Inhibition of urease by some new synthesized 1,2,4-triazol derivatives: Inhibition mechanism and molecular docking. SciSpace. [Link]
-
ACS Publications. (2025). Synthesis and In Vitro/In Silico α-Glucosidase Inhibitory Study of Novel Ethanones Containing Naphthalene-Linked 1,2,4-Triazole. ACS Medicinal Chemistry Letters. [Link]
-
Frontiers. (2024). Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics. Frontiers. [Link]
-
MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]
-
IGMM. (2021). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum. IGMM. [Link]
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PubMed. (2024). Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. PubMed. [Link]
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ScienceDirect. (2020). Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors. ScienceDirect. [Link]
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PubMed. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. [Link]
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PMC. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. PMC. [Link]
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MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]
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ResearchGate. (2025). Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. ResearchGate. [Link]
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PubMed. (2018). Discovery of[4][6][13]triazolo[3,4-b][3][4][6]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]
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ScienceDirect. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. ScienceDirect. [Link]
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IRIS Unimore. (2018). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
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PubMed. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. PubMed. [Link]
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ORBi. (2022). 1,2,4-Triazole-3-thione analogues with an arylakyl group at position 4 as metallo-β-lactamase inhibitors. ORBi. [Link]
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Comparative Efficacy Guide: 5-Methylidene-1,2,4-triazole-3-thione vs. Clinical Standards
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured prominently in FDA-approved therapeutics such as fluconazole, letrozole, and ribavirin 1[1]. However, the strategic incorporation of sulfur via mercapto- and thione-substitutions—specifically in 5-Methylidene-1,2,4-triazole-3-thione and its derivatives—has unlocked a new tier of pharmacological potency 2[2].
The polar nature of the triazole nucleus combined with the electron-donating capabilities of the thione moiety significantly enhances aqueous solubility and target binding affinity[2]. This guide provides a rigorous comparative analysis of 1,2,4-triazole-3-thione derivatives against established clinical standards across oncological, antimicrobial, and neurological domains, detailing the causality behind their structure-activity relationships (SAR).
Mechanistic Pathways & Target Engagement
Unlike traditional chemotherapeutics that often suffer from poor permeability and high off-target toxicity, 1,2,4-triazole-3-thione derivatives exert a highly specific, dual-action antiproliferative mechanism 3[3]. The methylidene linker provides crucial conformational flexibility, allowing the thione group to anchor deeply into the hydrophobic pockets of target enzymes. In breast cancer models (e.g., MCF-7), these compounds have been shown to directly inhibit tubulin-β polymerization, triggering S-phase cell cycle arrest and subsequent intrinsic apoptosis via mitochondrial dysfunction[3].
Fig 1: Dual-action antiproliferative mechanism of 1,2,4-triazole-3-thiones.
Comparative Efficacy: Quantitative Data
To objectively evaluate the translational potential of 1,2,4-triazole-3-thione derivatives, we benchmarked their performance against first-line clinical agents using standardized efficacy metrics.
Table 1: Oncological & Metabolic Efficacy
| Therapeutic Target | Triazole-3-thione Derivative | Standard Clinical Drug | Efficacy Metric | Reference |
| Breast Cancer (MCF-7) | Compound 6 (IC₅₀: 4.23 μM) | Vinblastine (IC₅₀: ~3.5 μM) | 58.46% Tubulin-β reduction | [3] |
| Melanoma (IGR39) | Hydrazone 18 (EC₅₀: 2–17 µM) | 5-Fluorouracil (EC₅₀: ~5 µM) | High selectivity index | [2] |
| Antidiabetic (α-amylase) | Compound C5f (IC₅₀: Nanomolar) | Acarbose (IC₅₀: Micromolar) | Enzyme inhibition | 4[4] |
Table 2: Antimicrobial & Neurological Efficacy
| Pathogen / Condition | Triazole-3-thione Derivative | Standard Clinical Drug | Efficacy Metric | Reference |
| P. aeruginosa | Azomethine 1a-g (MIC: 16 µg/mL) | Streptomycin (MIC: 2–15 µg/mL) | Broth Microdilution | 5[5] |
| M. tuberculosis | Compound 23 (MIC: 8 µg/mL) | Isoniazid (MIC: 0.25 µg/mL) | Mycobacterial inhibition | 6[6] |
| Seizures (MES Model) | Compound 58a (ED₅₀: 13.4 mg/kg) | Phenytoin (ED₅₀: ~13 mg/kg) | Anti-maximal electroshock | [6] |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay incorporates internal controls to isolate the specific causal effects of the 1,2,4-triazole-3-thione pharmacophore.
Protocol 1: In Vitro Cytotoxicity & Tubulin Polymerization Assay
Causality Rationale: We utilize the MTT metabolic assay rather than direct cell counting because the thione moiety primarily disrupts mitochondrial respiration during early-stage apoptosis[3]. Measuring formazan crystal formation provides a direct, causal readout of mitochondrial dehydrogenase activity.
-
Cell Seeding & Baseline Validation : Seed MCF-7 cells at 1×104 cells/well in 96-well plates.
-
Self-Validation Checkpoint: Include a cell-free blank (media only) to subtract background absorbance, ensuring the signal is exclusively cell-derived.
-
-
Compound Dosing : Treat cells with 1,2,4-triazole-3-thione derivatives at logarithmic concentrations (0.1 to 100 μM). Include 0.1% DMSO as a vehicle control (negative) to rule out solvent toxicity, and Vinblastine as a positive control.
-
Metabolic Readout : After 48 hours, add MTT reagent. Incubate for 4 hours, lyse cells, and read absorbance at 570 nm.
-
Tubulin Quantification : To prove the mechanism of action, lyse a parallel set of treated cells and perform an ELISA for tubulin-β.
-
Causality Link: A concurrent drop in cell viability and tubulin-β concentration confirms that cytotoxicity is driven by mitotic disruption rather than non-specific necrosis[3].
-
Fig 2: Self-validating high-throughput screening workflow for triazole derivatives.
Protocol 2: High-Throughput Broth Microdilution for Antimicrobial Screening
Causality Rationale: To accurately benchmark the MIC (Minimum Inhibitory Concentration) against resistant strains (e.g., P. aeruginosa), a liquid microdilution method is preferred over disk diffusion. The polar triazole nucleus diffuses differently through agar matrices, which can artificially skew efficacy readings[5].
-
Inoculum Preparation : Standardize bacterial suspensions to a 0.5 McFarland standard ( 1.5×108 CFU/mL).
-
Serial Dilution : Prepare two-fold serial dilutions of the triazole-3-thione compound in Mueller-Hinton broth.
-
Self-Validation Checkpoint: Include a growth control well (bacteria + broth, no drug) to confirm organism viability, and a sterility control well (broth only) to rule out environmental contamination.
-
-
Incubation & Readout : Incubate at 37°C for 18-24 hours. The MIC is visually determined as the lowest concentration completely inhibiting bacterial growth, corroborated quantitatively by resazurin dye reduction.
Structure-Activity Relationship (SAR) Insights
The superior efficacy of 5-methylidene-1,2,4-triazole-3-thione compared to its parent triazole lies in its optimized electron density. The thione (=S) group acts as a potent hydrogen bond acceptor, significantly improving interaction with the amino acid residues in the binding pockets of targets like α-amylase and tubulin[4]. Furthermore, the introduction of electron-withdrawing groups (e.g., halogens) on the aromatic rings attached to the triazole core shifts the overall dipole moment. This structural tuning directly correlates with enhanced penetration through lipophilic barriers, such as the mycobacterial cell wall, explaining its competitive efficacy against drugs like Isoniazid[6].
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives MDPI1
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids PMC / NIH 2
-
Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights PMC / NIH 3
-
Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential ACS Omega 4
-
1,2,4-Triazoles as Important Antibacterial Agents Semantic Scholar 5
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Research Journal of Pharmacy and Technology 6
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in vivo validation of 1,2,4-triazole-3-thione derivatives in animal models
The 1,2,4-triazole-3-thione scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by three nucleophilic centers—an exocyclic sulfur atom and endocyclic nitrogen atoms—this heterocyclic system offers exceptional opportunities for hydrogen bonding, metal coordination, and target-specific spatial orientation.
As a Senior Application Scientist evaluating preclinical candidates, I approach the validation of these derivatives not merely as a synthetic exercise, but as a systems biology challenge. To objectively determine whether a novel 1,2,4-triazole-3-thione derivative warrants clinical translation, we must benchmark its in vivo performance against established standard-of-care alternatives using highly predictive, self-validating animal models.
This guide provides an in-depth comparative analysis of 1,2,4-triazole-3-thione derivatives across two distinct therapeutic domains: Neuropharmacology (Anticonvulsant Efficacy) and Cardiovascular Remodeling (Anti-Fibrotic Efficacy) .
Domain 1: Neuropharmacological Validation (Anticonvulsant Efficacy)
The treatment of pharmacoresistant epilepsy remains a critical hurdle in neurology. Prolonged oxidative stress and the overexpression of ATP-binding cassette (ABC) transporters frequently render classical antiepileptic drugs (AEDs) ineffective [5]. Recent in vivo validations demonstrate that chiral 1,2,4-triazole-3-thione derivatives (such as Compound 5b and TP-315) act as dual-action therapeutics: they exhibit high affinity for the benzodiazepine binding site on GABA_A receptors and voltage-gated sodium channels (NaV1.3), while simultaneously acting as potent reactive oxygen species (ROS) scavengers[3, 5].
Experimental Causality: Model Selection
To rigorously validate these compounds, we avoid relying solely on the Maximal Electroshock (MES) test. While MES is excellent for modeling generalized tonic-clonic seizures, it fails to predict efficacy against therapy-resistant partial seizures. Therefore, we integrate the 6 Hz Psychomotor Seizure Model (at 44 mA) . The specific current of 44 mA is chosen because it reliably induces a pharmacoresistant state in mice, providing a high-stringency filter for novel AEDs.
In vivo screening workflow for evaluating the anticonvulsant efficacy of triazole derivatives.
Step-by-Step Protocol: 6 Hz Psychomotor Seizure Model
To ensure trustworthiness, this protocol is designed as a self-validating system. Any observed "protection" must be mathematically isolated from motor impairment.
-
Cohort Randomization & Baseline Establishment: Randomize adult male NMRI mice into three primary cohorts: Vehicle (Negative Control), Valproic Acid (VPA, Positive Control), and Triazole-Derivative. Causality: The vehicle group establishes the baseline seizure phenotype, while VPA benchmarks the relative efficacy of the novel compound.
-
Dosing & Pharmacokinetics: Administer compounds intraperitoneally (i.p.). Wait for the predetermined Tmax (typically 30–60 minutes for triazole-3-thiones due to their favorable lipophilicity and rapid blood-brain barrier penetration) [4].
-
Corneal Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia. Deliver a 3-second, 6 Hz, 44 mA electrical stimulus via corneal electrodes.
-
Blinded Observation: A blinded observer monitors the animal for the presence or absence of seizure activity (defined as Straub tail, forelimb clonus, and vibrissae twitching). Protection is defined as the complete absence of these behaviors.
-
Cross-Validation via Rotorod Test: Immediately following the 6 Hz test, place the "protected" mice on a rotating rod (10 rpm). Causality: If a mouse falls off within 1 minute, the compound is inducing neurotoxicity (ataxia) rather than true anticonvulsant protection. This allows for the calculation of the Protective Index (PI = TD50/ED50 ).
Quantitative Comparison: Anticonvulsant Performance
Data synthesized from recent preclinical evaluations of triazole derivatives against standard-of-care VPA [3, 4, 5].
| Compound | Primary Target(s) | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Rotorod TD50 (mg/kg) | Protective Index (PI) |
| Valproic Acid (VPA) | Broad-spectrum | 250.0 | 130.0 | 450.0 | 1.8 |
| Compound 5b | GABA_A / NaV1.3 | 85.2 | 62.4 | >500.0 | >5.8 |
| TP-315 | ROS / GABA | 108.9 | 45.3 | 418.5 | 3.8 |
Analysis: The 1,2,4-triazole-3-thione derivatives (5b and TP-315) demonstrate a significantly lower ED50 in the pharmacoresistant 6 Hz model compared to VPA. Furthermore, their high TD50 values yield a Protective Index that is 2 to 3 times superior to the clinical standard, indicating a vastly wider therapeutic window.
Domain 2: Cardiovascular Validation (Anti-Fibrotic Efficacy)
Beyond neuropharmacology, the 1,2,4-triazole-3-thione core has been successfully optimized to target DCN1, a critical co-E3 ligase involved in cullin 3 neddylation. Overactivation of DCN1 leads to the degradation of Nrf2, triggering pathological cardiac fibroblast activation and heart failure [2].
Experimental Causality: Model Selection
To validate DCN1 inhibitors like the triazole derivative HD2 , we utilize the Isoproterenol (ISO)-induced pathological cardiac remodeling model . ISO induces chronic β -adrenergic overstimulation, which accurately mimics the hemodynamic stress and subsequent fibrotic cascade seen in human hypertensive heart disease.
Mechanism of DCN1 inhibition by triazole derivatives preventing pathological cardiac fibrosis.
Step-by-Step Protocol: ISO-Induced Cardiac Remodeling Model
This workflow demands the cross-validation of in vivo functional hemodynamics with ex vivo structural histology.
-
Baseline Echocardiography: Perform high-resolution echocardiography on all mice prior to study initiation to establish baseline Ejection Fraction (EF) and Fractional Shortening (FS). Causality: Paired statistical analysis (pre- vs. post-disease) is statistically superior to unpaired end-point analysis.
-
Disease Induction & Concurrent Treatment: Administer ISO subcutaneously (10 mg/kg/day) to induce remodeling. Concurrently, administer the test compound (HD2 at 50 mg/kg/day, i.p.) or the positive control (Metoprolol, a selective β1 -antagonist, at 10 mg/kg/day) for 21 consecutive days [2].
-
Terminal Hemodynamic Assessment: On day 21, repeat echocardiography under light isoflurane anesthesia to quantify the preservation of cardiac output.
-
Histological Cross-Validation: Euthanize the animals and harvest the hearts. Perform Masson's trichrome staining on ventricular cross-sections. Self-validation: The functional preservation observed via echocardiography MUST correlate directly with a reduction in collagen deposition (blue staining) in the histology. If hemodynamics improve without a reduction in fibrotic area, the compound is merely a hemodynamic unloader, not a true anti-fibrotic agent.
Quantitative Comparison: Anti-Fibrotic Performance
Data comparing triazole derivative HD2 against Metoprolol in ISO-induced models [2].
| Treatment Group | DCN1 IC50 (nM) | Ejection Fraction (%) | Fibrotic Area (%) | Nrf2 Accumulation |
| Vehicle (Sham) | N/A | 75.2 ± 3.1 | 2.1 ± 0.5 | Normal |
| ISO + Vehicle | N/A | 52.4 ± 4.2 | 18.4 ± 2.2 | Suppressed |
| ISO + Metoprolol | N/A | 64.5 ± 3.8 | 10.2 ± 1.5 | Suppressed |
| ISO + HD2 (50 mg/kg) | 2.96 | 71.8 ± 2.9 | 4.5 ± 0.8 | Restored |
Analysis: While Metoprolol provides moderate functional relief by blocking upstream receptor stress, the 1,2,4-triazole-3-thione derivative (HD2) acts downstream at the epigenetic/proteasomal level. By potently inhibiting DCN1 ( IC50 = 2.96 nM), HD2 restores Nrf2 levels, resulting in a near-complete rescue of Ejection Fraction and a dramatic reduction in physical tissue fibrosis compared to the clinical standard.
Conclusion
The in vivo validation of 1,2,4-triazole-3-thione derivatives reveals a highly adaptable chemical scaffold capable of outperforming standard-of-care therapeutics in complex disease models. Whether acting as a dual-mechanism anticonvulsant with a superior safety index or as a targeted co-E3 ligase inhibitor reversing cardiac fibrosis, the integration of the triazole-3-thione core represents a highly rational strategy for next-generation drug development.
References
- Luszczki, J. J., et al. "Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice." Journal of Pre-Clinical and Clinical Research.
- "Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling." Journal of Medicinal Chemistry.
- Karaküçük-İyidoğan, A., et al. "Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs)." Bioorganic Chemistry.
- "Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds.
- "1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy." Taylor & Francis Online.
head-to-head comparison of different synthetic routes to 1,2,4-triazole-3-thiones
The 1,2,4-triazole-3-thione scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents. For synthetic chemists and drug development professionals, the primary challenge in constructing this heterocycle lies in controlling the regioselectivity of the cyclization process. Because the intermediate precursors (often thiosemicarbazides) are ambidentate, improper reaction conditions can easily lead to the formation of isomeric 1,3,4-thiadiazoles via sulfur attack, rather than the desired 1,2,4-triazole-3-thiones via nitrogen attack.
As a Senior Application Scientist, I have evaluated the most prominent synthetic methodologies used to construct this ring system. This guide provides an in-depth, head-to-head comparison of three distinct synthetic routes: the classical alkaline cyclodehydration, a polyphosphate ester (PPE)-mediated direct synthesis, and a modern photocatalyzed chemodivergent approach.
Visualizing the Synthetic Divergence
Before diving into the mechanistic causality, it is crucial to map how different starting materials converge into the final 1,2,4-triazole-3-thione core.
Fig 1. Divergent synthetic workflows for 1,2,4-triazole-3-thiones from various precursors.
Mechanistic Evaluation & Causality
Route 1: Classical Alkaline Cyclodehydration
This is the gold standard for synthesizing 1,2,4-triazole-3-thiones[1]. The process begins with the nucleophilic addition of a hydrazide to an isothiocyanate, yielding an acylthiosemicarbazide intermediate.
-
The Causality of the Base: The addition of a strong base (e.g., 2N NaOH) is not merely a solvent choice; it is a strict mechanistic requirement. The base deprotonates the terminal nitrogen of the thiosemicarbazide, dramatically increasing its nucleophilicity. This electrostatic shift forces an intramolecular 5-exo-trig attack on the carbonyl carbon, ensuring the formation of the N-C bond (triazole) rather than an S-C bond (thiadiazole).
Route 2: Polyphosphate Ester (PPE)-Mediated Direct Synthesis
Recent advancements have sought to bypass the need for pre-synthesized acid chlorides or esters by directly coupling carboxylic acids with thiosemicarbazides[2].
-
The Causality of PPE: Polyphosphate ester acts dually as a solvent and a potent dehydrating agent. Under hydrothermal conditions, PPE activates the inert carboxylic acid in situ, facilitating direct acylation. A subsequent one-pot alkaline treatment drives the cyclodehydration.
Route 3: Photocatalyzed Chemodivergent Heterocyclization
A modern, green chemistry approach utilizes visible light to drive the cyclization of hydrazones and isothiocyanates[3].
-
The Causality of the Photocatalyst: By employing Rhodamine 6G (Rh-6G) as a single-electron transfer (SET) agent, the reaction generates radical intermediates. The chemoselectivity is dictated by the reaction medium rather than harsh thermal conditions. Under specific neutral/acidic control, the radical cascade selectively forms the C-N bond, offering a pathway that is highly tolerant of thermally sensitive functional groups.
Note: Other emerging green methods include the use of ionic liquids (e.g., [H2-TMDP][HPO4]) for rapid, multicomponent synthesis at room temperature[4], though scalability remains a challenge.
Head-to-Head Performance Data
To objectively compare these methodologies, the following table synthesizes the quantitative data and operational parameters associated with each route.
| Parameter | Route 1: Classical Alkaline | Route 2: PPE-Mediated | Route 3: Photocatalyzed |
| Primary Precursors | Acylthiosemicarbazides | Carboxylic Acids + Thiosemicarbazides | Hydrazones + Isothiocyanates |
| Catalyst / Reagent | 2N NaOH or KOH | Polyphosphate Ester (PPE) | Rhodamine 6G (Rh-6G) |
| Reaction Temperature | 100 °C (Reflux) | 90 °C (Hydrothermal) | Room Temperature |
| Reaction Time | 2 – 3 hours | 4 hours + 4 hours | 12 – 24 hours |
| Average Yield | 85% – 95% | 40% – 75% | 70% – 85% |
| Regioselectivity | Excellent (pH controlled) | Good | Excellent (Media controlled) |
| Scalability | High (Kilogram scale) | Moderate | Low to Moderate |
| Atom Economy | Moderate (Requires acid/base workup) | Low (Use of PPE) | High (Catalytic) |
Validated Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems . Each step includes the physical causality behind the action and the in-process quality control checks required to verify success.
Protocol 1: Classical Alkaline Cyclodehydration[1]
-
Deprotonation & Activation: Suspend 5 mmol of the acylthiosemicarbazide in 10 mL of 2N NaOH.
-
Causality: The strong base deprotonates the N4 nitrogen, predisposing the molecule for cyclization.
-
-
Thermal Cyclodehydration: Reflux the solution for 2–3 hours.
-
Causality: Thermal energy overcomes the activation barrier of the ring-closure and subsequent dehydration.
-
-
Equilibrium Shift & Precipitation: Cool the mixture to ambient temperature and cautiously acidify to pH 3 using 2N HCl.
-
Causality: The triazole initially forms as a highly soluble sodium salt. Acidification protonates the ring, shifting the tautomeric equilibrium toward the insoluble thione form, forcing it to precipitate.
-
-
Self-Validation Check: The reaction is successful if a dense white/yellowish precipitate forms strictly upon reaching pH 3-4. Confirm product identity via IR spectroscopy; the disappearance of the strong C=O stretch (~1680 cm⁻¹) and the appearance of the C=S stretch (~1240 cm⁻¹) validate the cyclization.
Protocol 2: PPE-Mediated Direct Synthesis[2]
-
In Situ Activation: Combine equimolar amounts of carboxylic acid and thiosemicarbazide in chloroform containing PPE.
-
Causality: PPE activates the carboxyl group for direct acylation, bypassing the need for hazardous thionyl chloride.
-
-
Hydrothermal Coupling: Heat the mixture in a sealed hydrothermal vessel at 90 °C for 4 hours.
-
Causality: Sealed heating prevents solvent evaporation while driving the endothermic C-N bond formation.
-
-
One-Pot Cyclization: Treat the crude mixture with 10% aqueous KOH at 90 °C for an additional 4 hours.
-
Causality: The basic environment induces the alkaline cyclodehydration of the newly formed intermediate.
-
-
Self-Validation Check: Adjust the pH to ~6 to precipitate the product. TLC should show a distinct shift in Rf value compared to the starting carboxylic acid. Mass spectrometry should confirm the expected[M-H]⁻ ion.
Protocol 3: Photocatalyzed Synthesis[3]
-
Photocatalyst Assembly: In a silica tube, combine hydrazone (0.1 mmol), isothiocyanate (0.11 mmol), and Rh-6G.
-
Causality: Rh-6G serves as the visible-light-absorbing SET agent.
-
-
Radical Initiation: Irradiate the mixture with visible light (blue/green LEDs) at room temperature.
-
Causality: Light excites Rh-6G to its triplet state, initiating a radical cascade that selectively forms the C-N bond without thermal degradation.
-
-
Self-Validation Check: The absence of thermal degradation byproducts (tar/baseline material) on TLC confirms the mildness of the photochemical approach. NMR spectroscopy must be used to confirm the triazole-3-thione structure (specifically looking for the characteristic downfield NH and SH/C=S tautomeric protons) over the thiadiazole isomer.
References
-
Title : Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives Source : nih.gov URL : 1
-
Title : Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source : nih.gov URL : 2
-
Title : Chemodivergent Photocatalyzed Heterocyclization of Hydrazones and Isothiocyanates for the Selectivity Synthesis of 2-Amino-1,3,4-thiadiazoles and 1,2,4-Triazole-3-thiones Source : acs.org URL : 3
-
Title : Facile and Proficient Synthesis of Some New 1,2,4-Triazole- 3-Thiones Derivatives Using [H2-TMDP][HPO4] Ionic Liquid Source : tandfonline.com URL : 4
Sources
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- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
5-Methylidene-1,2,4-triazole-3-thione proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for 5-Methylidene-1,2,4-triazole-3-thione
As researchers and drug development professionals, we frequently utilize 5-Methylidene-1,2,4-triazole-3-thione (often tautomerized and commercially documented as 3-methyl-1H-1,2,4-triazole-5-thiol) for its potent metal-binding capabilities, particularly in the synthesis of1[1]. However, the very properties that make this heterocyclic compound synthetically valuable—its high affinity for metal ions and stable triazole-thione core—render it a persistent environmental hazard if improperly discarded. Direct environmental release can lead to the chelation of essential trace metals in aquatic ecosystems, resulting in.
This guide provides field-proven, self-validating protocols to ensure your laboratory maintains strict environmental compliance and operational safety.
Physicochemical Profiling & Hazard Assessment
To design a safe disposal protocol, we must first understand the physicochemical behavior of the molecule. The presence of the thione/thiol group dictates its reactivity, while its elemental composition (C, H, N, S) governs its2[2].
| Property | Quantitative Value / Description | Operational Implication for Disposal |
| CAS Number | 7271-44-5 | Essential for accurate 3[3]. |
| Molecular Formula | C3H5N3S | High nitrogen and sulfur content mandates 3[3]. |
| Molecular Weight | 115.16 g/mol | Used for mass-balance validation during waste collection[1]. |
| Melting Point | 282–283 °C | High thermal stability requires 3[3]. |
| GHS Hazards | H302, H315, H319, H335, H410 | Mandates strict dust control, PPE, and [1]. |
| Combustion Byproducts | CO, CO2, NOx, SOx | Incineration without wet scrubbers 4[2][4]. |
Visual Workflow: Waste Segregation
Segregation and high-temperature disposal workflow for triazole-thione waste.
Standard Operating Procedure: Laboratory Disposal
Every disposal protocol must be a self-validating system—meaning the hazard is contained, verified, and neutralized at each step without creating secondary risks.
Phase 1: Solid Waste & Powder Segregation
-
Collection : Sweep up solid residues using 5 to prevent the deflagration of fine organic dust[5]. Do NOT use water; introducing water mobilizes the compound into a hard-to-recover aqueous state and 6[6].
-
Containment : Transfer the collected powder into a high-density polyethylene (HDPE) container. Causality: HDPE provides a highly inert barrier against residual sulfurous outgassing (stench) and 2[2].
-
Validation : Weigh the sealed waste container and log the mass against your laboratory's inventory. This mass accountability ensures 100% of the active pharmaceutical ingredient (API) is captured before EHS handover.
Phase 2: Liquid Waste Handling (Organic Solutions)
-
Segregation : Collect liquid waste (e.g., DMSO or Methanol solutions) in a designated "Non-Halogenated Organic Waste" carboy.
-
Incompatibility Check : Verify that no strong oxidizing agents (e.g., nitric acid, peroxides) are present in the carboy. Causality: Triazole-thiones can react violently with oxidizers, potentially yielding explosive N-oxides or rapidly evolving 2[2].
-
Validation : Cap the carboy with a vented pressure-relief cap. This self-validating step prevents dangerous pressure buildup from slow solvent expansion or trace gas evolution during storage.
Phase 3: Final Destruction via Incineration
-
Methodology : Transfer all segregated containers to a licensed professional waste disposal service for 6[6].
-
Causality : Standard chemical landfilling is unacceptable due to the compound's leaching potential and . Incineration must be performed in a facility equipped with SOx and NOx wet scrubbers. The thermal cleavage of the triazole ring and oxidation of the thione group produces 4[2][4]. Scrubbers neutralize these acidic gases into benign salts before atmospheric release.
Emergency Spill Response & Environmental Remediation
In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.
-
Isolation & PPE : Evacuate personnel to safe areas and ensure adequate laboratory ventilation. Responders must don a NIOSH-approved respirator (to mitigate H335 respiratory irritation), chemical-impermeable gloves, and 1[1][5][6].
-
Drain Protection : Immediately cover all floor drains. Under no circumstances should the product .
-
Dry Recovery : Pick up the spill without creating dust using a HEPA-filtered vacuum dedicated to chemical spills, or carefully sweep using 5[5][6].
-
Surface Decontamination : Once the bulk solid is removed, wipe the area with a disposable cloth dampened with a minimal amount of compatible solvent (e.g., methanol), and place the cloth into the solid waste container for incineration.
References
-
Angene Chemical. "Safety Data Sheet - 1,2,4-triazole-3-thione". Available at: [Link]
Sources
Comprehensive Safety and Handling Guide: 5-Methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (CAS No: 7271-44-5).[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research in laboratory settings. The procedural guidance herein is designed to be a self-validating system for safe laboratory operations.
Chemical Identification and Hazard Analysis
It is imperative to correctly identify the chemical and its associated hazards before any handling occurs. The compound is 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .[2][4]
Synonyms: 5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione[2] CAS Number: 7271-44-5[1][2][3] Molecular Formula: C₃H₅N₃S[1][3] Molecular Weight: 115.15 g/mol [1][3]
Hazard Classification: This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are summarized in the table below.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed.[4][5] |
| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin.[4][5] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[2][4][5] |
| Acute Toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled.[4][5] |
| Specific target organ toxicity — single exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
The causality behind these classifications lies in the chemical's reactivity with biological tissues. The thione group and the triazole ring system can interact with proteins and other biomolecules, leading to irritation and toxicity upon exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use. | Prevents skin contact, which can cause irritation and dermal toxicity.[4][5] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. | Minimizes the risk of accidental skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | Prevents inhalation of the compound, which is harmful and can cause respiratory irritation.[4][5] |
Step-by-Step Gowning and De-gowning Procedure:
-
Gowning:
-
Don shoe covers if required by facility protocols.
-
Put on the first pair of gloves.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
Don eye and face protection.
-
If required, perform a fit check for the respirator.
-
-
De-gowning:
-
Remove the outer pair of gloves.
-
Remove the laboratory coat, turning it inside out to contain any contamination.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
This systematic approach ensures that contaminated PPE is removed in an order that prevents cross-contamination.
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
Exposure Response Workflow:
Caption: Emergency response workflow for exposure to 5-Methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.
Spill and Disposal
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.
-
Prevent further leakage or spillage if safe to do so.[6]
-
Use an absorbent material to collect the spilled solid. Avoid creating dust.[6][7]
-
Place the collected material in a suitable, closed container for disposal.[6][7]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Disposal:
References
-
5-methyl-2,3-dihydro-1H-1,2,4-triazole-3-thione. Molport. [Link]
-
5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C3H5N3S | CID 1538728. PubChem. [Link]
-
Methyl Dihydro Triazole-3-thione Manufacturer, Supplier from Navi Mumbai. Navone Specialties(OPC) Pvt. Ltd. [Link]
-
7271-44-5 | Product Name : 5-Methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. Pharmaffiliates. [Link]
-
5-Methyl-4H-1,2,4-triazole-3-thiol || cas 7271-44-5. 007Chemicals. [Link]
-
5-METHYL-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL. NextSDS. [Link]
-
SAFETY DATA SHEET. [Link]
-
Safety Data Sheet. Watson International. [Link]
-
SAFETY DATA SHEET. [Link]
Sources
- 1. 5-methyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | 7271-44-5 | Buy Now [molport.com]
- 2. 5-Methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | 7271-44-5 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C3H5N3S | CID 1538728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. watson-int.com [watson-int.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
